(Rac)-BRD0705
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (Rac)-BRD0705
(Rac)-BRD0705 is a first-in-class, orally bioavailable small molecule that acts as a potent and paralog-selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Its unique mechanism, which decouples GSK3α inhibition from the activation of the canonical Wnt/β-catenin pathway, represents a significant advancement in targeting the GSK3 family of kinases. This has mitigated long-standing concerns about the on-target toxicity associated with pan-GSK3 inhibitors, opening new therapeutic avenues in oncology, neurology, and regenerative medicine.[1][2] This guide provides a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Paralog-Selective Inhibition
The primary challenge in developing GSK3 inhibitors has been the high degree of homology between the two paralogs, GSK3α and GSK3β, particularly within their ATP-binding domains (95% identity).[1][2] BRD0705 achieves its selectivity through a rational design strategy that exploits a key difference in the hinge binding domains: an aspartate (Asp133) in GSK3α versus a glutamate (B1630785) (Glu196) in GSK3β.[1] This "Asp-Glu switch" allows for the design of compounds with preferential binding to one paralog over the other.
The most critical consequence of this selectivity is the specific inhibition of GSK3α while leaving GSK3β largely functional. Since GSK3β is the primary paralog responsible for phosphorylating β-catenin and targeting it for degradation, its continued activity prevents the accumulation of β-catenin and subsequent activation of the Wnt signaling pathway—a major driver of potential neoplastic toxicities associated with pan-GSK3 inhibition.[1]
Caption: Core mechanism of BRD0705 selective action.
Quantitative Data Summary
The potency, selectivity, and pharmacokinetic properties of BRD0705 have been characterized through various assays.
Table 1: In Vitro and Cellular Potency & Selectivity
| Target | Assay Type | Value | Selectivity (vs. GSK3α) | Reference |
|---|---|---|---|---|
| GSK3α | Cell-free (IC50) | 66 nM | - | [3][4][5] |
| GSK3β | Cell-free (IC50) | 515 nM | 7.8-fold | [3][4] |
| GSK3α | Cellular (Kd) | 4.8 μM | - |[1][3][4] |
Table 2: Kinome-Wide Selectivity Profile BRD0705 was tested against a panel of 311 human kinases and demonstrated high selectivity. The most potently inhibited off-targets are listed below.
| Off-Target | Inhibition Value (IC50) | Selectivity (vs. GSK3α IC50) | Reference |
|---|---|---|---|
| CDK2 | 6.87 μM | ~87-fold | [1][3] |
| CDK5 | 9.20 μM | ~116-fold | [1][3] |
| CDK3 | 9.74 μM | ~123-fold |[1][3] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Administration | Value | Reference |
|---|---|---|---|
| Tmax | Single Oral Dose | 0.25 hours | [1] |
| AUC | Single Oral Dose | 67.6 μmol/L*h | [1] |
| Oral Bioavailability | - | 100% | [1] |
| Brain Permeability | - | Brain/Plasma Ratio of 0.16 |[6] |
Signaling Pathways and Therapeutic Applications
Decoupling from the Wnt/β-catenin Pathway
Pan-GSK3 inhibitors trigger the stabilization of β-catenin, leading to its translocation to the nucleus and activation of TCF/LEF transcription factors, which can have pro-tumorigenic effects. BRD0705 avoids this by selectively inhibiting GSK3α. Studies using TCF/LEF luciferase reporter assays confirmed that treatment with BRD0705 does not induce β-catenin-mediated transcriptional activation.[1][3] Furthermore, RNA sequencing analysis of cells treated with BRD0705 showed no enrichment for β-catenin-related gene sets, unlike treatment with pan-GSK3 inhibitors.[1][7]
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome | EMBO Molecular Medicine [link.springer.com]
- 7. aacrjournals.org [aacrjournals.org]
(Rac)-BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor
(Rac)-BRD0705 is a racemic mixture containing BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). This technical guide provides an in-depth overview of its structure, properties, and associated experimental protocols for researchers in drug development and related scientific fields.
Core Properties and Structure
This compound is the less active racemic form of BRD0705. The active (S)-enantiomer, BRD0705, is a potent, orally active, and paralog-selective inhibitor of GSK3α.[1][2] It was developed through a rational, structure-based design approach that exploits an aspartate-to-glutamate "switch" in the kinase hinge-binding domain of GSK3α versus GSK3β, allowing for its remarkable selectivity.[3]
Chemical Structure:
-
IUPAC Name: (4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,4,6,7,8-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one[4]
-
CAS Number for this compound: 1597440-03-3[5]
-
SMILES: CCC1(C2=CNNC2=NC2=C1C(=O)CC(C)(C)C2)c1ccccc1[5]
Quantitative Data
The inhibitory activity and selectivity of BRD0705 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 66 nM | GSK3α | Cell-free assay | [7][8][9] |
| IC₅₀ | 515 nM | GSK3β | Cell-free assay | [7][8][9] |
| K_d | 4.8 µM | GSK3α | Cell-free assay | [8][9] |
| Selectivity | ~8-fold | GSK3α vs. GSK3β | Cell-free assay | [1][2][8] |
Table 1: Potency and Selectivity of BRD0705 against GSK3 isoforms.
BRD0705 has demonstrated high selectivity for GSK3α over a broad panel of other kinases.
| Kinase | IC₅₀ (µM) | Fold Selectivity vs. GSK3α | Reference |
| CDK2 | 6.87 | 87 | [8][10][11] |
| CDK3 | 9.74 | 123 | [8][10][11] |
| CDK5 | 9.20 | 116 | [8][10][11] |
Table 2: Selectivity of BRD0705 against other kinases.
Signaling Pathways and Mechanism of Action
BRD0705 exerts its effects by selectively inhibiting the kinase activity of GSK3α. This has different consequences depending on the cellular context, most notably in Acute Myeloid Leukemia (AML) and Fragile X Syndrome.
Role in Acute Myeloid Leukemia (AML)
In AML, GSK3α has been identified as a therapeutic target that promotes differentiation.[12] Unlike dual GSK3α/β inhibitors, the selective inhibition of GSK3α by BRD0705 induces myeloid differentiation and impairs colony formation in AML cells without causing the stabilization of β-catenin.[3][7][12] This is a critical advantage, as β-catenin stabilization is associated with the self-renewal of leukemia-initiating cells and is a potential mechanism for toxicity.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. (4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | C20H23N3O | CID 136980453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The role of glycogen synthase kinase-3 signaling in neurodevelopment and fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Screening triad identifies GSK-3 alpha as a target in acute myeloid leukemia | Broad Institute [broadinstitute.org]
(Rac)-BRD0705 vs. BRD0705: A Technical Guide to a Selective GSK3α Inhibitor
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor BRD0705, focusing on its activity, selectivity, and mechanism of action. It draws a comparative analysis between the active enantiomer, BRD0705, and its racemic form, (Rac)-BRD0705, based on available data for the active and inactive enantiomers. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Paralog-Selective Inhibition of GSK3
Glycogen (B147801) synthase kinase 3 (GSK3) is a serine/threonine kinase that exists as two highly homologous paralogs, GSK3α and GSK3β.[1] These kinases are implicated in a multitude of cellular processes, and their dysregulation is linked to various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1] While dual inhibitors of GSK3α and GSK3β have been developed, they often lead to mechanism-based toxicities associated with the stabilization of β-catenin, a key component of the Wnt signaling pathway.[1][2] This has spurred the development of paralog-selective inhibitors to mitigate these adverse effects and offer a more targeted therapeutic approach.[2][3]
BRD0705 has emerged as a potent and selective inhibitor of GSK3α.[4][5] It was developed through a rational, structure-based design approach that exploited a single amino acid difference—an aspartate-to-glutamate "switch"—in the ATP-binding site of GSK3α and GSK3β.[3] This guide delves into the specifics of BRD0705's activity, its signaling pathway, and the experimental protocols used for its characterization.
Quantitative Analysis of Inhibitor Activity
The biological activity of BRD0705 has been quantified through various in vitro and cell-based assays. The data consistently demonstrates its high potency and selectivity for GSK3α over GSK3β.
| Compound | Target | Assay Type | Value | Unit | Reference |
| BRD0705 | GSK3α | IC50 | 66 | nM | [4][5][6] |
| BRD0705 | GSK3β | IC50 | 515 | nM | [4][5][6] |
| BRD0705 | GSK3α | Kd | 4.8 | µM | [4][5][6] |
| BRD0705 | CDK2 | IC50 | 6.87 | µM | [2][5] |
| BRD0705 | CDK3 | IC50 | 9.74 | µM | [2][5] |
| BRD0705 | CDK5 | IC50 | 9.20 | µM | [2][5] |
| BRD5648 | GSK3 | Activity | Inactive Enantiomer | - | [2] |
Table 1: In Vitro Activity of BRD0705 and its Enantiomer. This table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) values for BRD0705 against its primary targets and other kinases. BRD5648 is presented as the inactive enantiomer.
The data clearly shows that BRD0705 is approximately 8-fold more selective for GSK3α over GSK3β in cell-free assays.[5] While direct quantitative data for "this compound" is not explicitly available in the reviewed literature, it can be inferred that the racemic mixture would exhibit approximately half the potency of the pure active (S)-enantiomer, BRD0705, as the inactive (R)-enantiomer, BRD5648, does not contribute to the inhibition of GSK3.[2]
Signaling Pathway and Mechanism of Action
BRD0705 exerts its effects through the selective inhibition of GSK3α, leading to downstream consequences that are independent of β-catenin stabilization, a significant advantage over pan-GSK3 inhibitors.[2][7]
Selective inhibition of GSK3α by BRD0705 has been shown to induce myeloid differentiation and impair colony formation in acute myeloid leukemia (AML) cells, without affecting normal hematopoietic cells.[2][4] In the context of stem cell biology, BRD0705 promotes the self-renewal of various stem cell types, including embryonic and neural stem cells, also in a β-catenin-independent manner.[7][8]
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of BRD0705.
In Vitro Kinase Inhibition Assay (Mobility Shift Microfluidic Assay)
This assay is used to determine the IC50 values of compounds against purified kinases.
-
Enzyme and Substrate Preparation : Purified recombinant GSK3α and GSK3β enzymes are used. A fluorescently labeled peptide substrate is prepared in a kinase buffer.
-
Compound Dilution : BRD0705 is serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction : The kinase, substrate, and ATP are mixed in the wells of a microplate. The reaction is initiated by the addition of the compound dilutions.
-
Incubation : The reaction mixture is incubated at room temperature for a specified period, typically 60-120 minutes.
-
Termination and Analysis : The reaction is stopped, and the mixture is loaded onto a microfluidic chip. The phosphorylated and unphosphorylated substrates are separated by electrophoresis and detected by fluorescence.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]
Cellular Target Engagement Assay (NanoBRET)
This assay measures the binding of a compound to its target protein in living cells.
-
Cell Line Preparation : HEK293 cells are co-transfected with plasmids encoding for GSK3α or GSK3β fused to NanoLuc luciferase and a fluorescently labeled tracer that binds to the kinase's ATP pocket.
-
Compound Treatment : The transfected cells are plated and treated with varying concentrations of BRD0705.
-
BRET Measurement : The NanoBRET substrate is added to the cells, and the bioluminescence resonance energy transfer (BRET) signal is measured. Competitive displacement of the tracer by the compound results in a loss of BRET signal.
-
Data Analysis : The Kd value, representing the binding affinity of the compound to the target in a cellular context, is calculated from the dose-response curve of BRET signal versus compound concentration.[2]
Western Immunoblotting for Phosphorylation Status
This method is used to assess the phosphorylation of GSK3 targets in cells.
-
Cell Culture and Treatment : AML cell lines (e.g., U937) are cultured and treated with different concentrations of BRD0705 or DMSO as a control for various time points.[5][6]
-
Cell Lysis : Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined using a Bradford or BCA assay.
-
Gel Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated GSK3α (Tyr279), phosphorylated GSK3β (Tyr216), total GSK3α/β, and β-catenin.[2][5] Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Conclusion
BRD0705 stands out as a critical tool for studying the specific roles of GSK3α and as a promising therapeutic lead. Its high potency and paralog selectivity, coupled with its β-catenin-sparing mechanism of action, address key limitations of previous GSK3 inhibitors. The clear distinction between the active S-enantiomer (BRD0705) and its inactive R-enantiomer (BRD5648) underscores the stereospecificity of its interaction with GSK3α. While direct comparative data for the racemic mixture is not extensively published, the activity of this compound can be inferred to be driven solely by the active enantiomer. This guide provides a foundational understanding of BRD0705 for researchers aiming to leverage its unique properties in their studies.
References
- 1. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 7. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BRD0705 in Fragile X Syndrome Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragile X syndrome (FXS), the leading monogenic cause of autism and intellectual disability, is characterized by the absence of the Fragile X Messenger Ribonucleoprotein (FMRP), leading to dysregulated synaptic protein synthesis and altered synaptic plasticity. Preclinical research has identified the metabotropic glutamate (B1630785) receptor 5 (mGluR5) signaling pathway as a key therapeutic target. However, clinical trials with mGluR5 inhibitors have been unsuccessful, partly due to the development of tolerance. (Rac)-BRD0705, a selective inhibitor of the alpha isoform of Glycogen (B147801) Synthase Kinase 3 (GSK3α), represents a promising alternative therapeutic strategy. GSK3α is a key downstream effector in the mGluR5 pathway, and its inhibition with BRD0705 has been shown to correct core molecular and behavioral phenotypes in the Fmr1 knockout (Fmr1-/y) mouse model of FXS without inducing tolerance. This technical guide provides an in-depth overview of the preclinical data on this compound in FXS studies, including detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway.
Mechanism of Action and Selectivity
This compound is a potent and selective inhibitor of GSK3α. In vitro kinase assays have demonstrated its selectivity for the alpha isoform over the beta isoform.[1][2] This selectivity is crucial, as dual inhibition of GSK3α and GSK3β has been associated with toxicity related to the stabilization of β-catenin.[3] Studies have shown that at effective concentrations, BRD0705 does not lead to β-catenin accumulation.[3][4]
| Parameter | Value | Reference |
| GSK3α IC50 | 66 nM | [1][2][5] |
| GSK3β IC50 | 515 nM | [1][2][5] |
| Selectivity (GSK3β/GSK3α) | ~8-fold | [1][2] |
Efficacy in a Mouse Model of Fragile X Syndrome
Studies in Fmr1-/y mice, a well-established animal model of FXS, have demonstrated the efficacy of BRD0705 in reversing key disease-related phenotypes.
Correction of Exaggerated Protein Synthesis
A core molecular phenotype in FXS is excessive protein synthesis in the hippocampus.[3][6][7] Treatment of hippocampal slices from Fmr1-/y mice with BRD0705 normalizes this elevated protein synthesis to wild-type levels.[3]
| Experimental Condition | Treatment | Outcome | Statistical Significance | Reference |
| Fmr1-/y hippocampal slices | 10 µM BRD0705 | Reduced elevated basal protein synthesis to wild-type levels. | Main effect of treatment: p = 0.0025 | [3] |
| Wild-type hippocampal slices | 10 µM BRD0705 | No significant effect on basal protein synthesis. | - | [3] |
Reduction of Audiogenic Seizures
Fmr1-/y mice exhibit increased susceptibility to audiogenic seizures (AGS), a phenotype analogous to the increased seizure risk in individuals with FXS.[8][9] A single in vivo administration of BRD0705 significantly reduces the incidence of AGS in these mice.[3]
| Genotype | Treatment (30 mg/kg, i.p.) | Seizure Incidence | Statistical Significance (vs. Vehicle) | Reference |
| Fmr1-/y | Vehicle | High | - | [3] |
| Fmr1-/y | BRD0705 | Significantly Reduced | p = 0.02 | [3] |
| Wild-type | Vehicle | Low | - | [3] |
| Wild-type | BRD0705 | No significant effect | p = 1.0 | [3] |
Correction of Cortical Hyperexcitability
Neuronal hyperexcitability is another key feature of FXS. In vitro electrophysiological recordings from cortical slices of Fmr1-/y mice show prolonged spontaneous UP states, indicative of network hyperexcitability. Acute application of BRD0705 corrects this phenotype.[3]
| Genotype | Treatment (10 µM) | UP State Duration | Statistical Significance (vs. Fmr1-/y Vehicle) | Reference |
| Fmr1-/y | Vehicle | Increased | - | [3] |
| Fmr1-/y | BRD0705 | Normalized | p = 0.001 | [3] |
| Wild-type | Vehicle | Normal | - | [3] |
| Wild-type | BRD0705 | No significant effect | - | [3] |
Improvement in Learning and Memory
While specific quantitative data for BRD0705 in the novel object recognition (NOR) task is not detailed in the provided search results, studies have shown that Fmr1-/y mice exhibit deficits in this hippocampus-dependent learning and memory task.[10][11][12][13] The correction of underlying molecular and cellular deficits by BRD0705 suggests a high potential for rescuing these cognitive impairments.
Signaling Pathway
BRD0705 acts within the mGluR5 signaling cascade, which is dysregulated in FXS. The absence of FMRP leads to an overactive mGluR5 pathway, resulting in exaggerated protein synthesis and altered synaptic plasticity. BRD0705 targets GSK3α, a kinase downstream of mGluR5 and ERK1/2.[3] By inhibiting GSK3α, BRD0705 normalizes protein synthesis and other phenotypes without directly targeting mGluR5, a strategy that may circumvent the tolerance issues seen with mGluR5 inhibitors.[14]
Caption: Signaling pathway in Fragile X syndrome and the action of this compound.
Experimental Protocols
The following are synthesized protocols for key experiments used to evaluate the efficacy of this compound in the Fmr1-/y mouse model.
Protein Synthesis Assay (Metabolic Labeling)
This protocol measures the rate of new protein synthesis in acute hippocampal slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O2/5% CO2
-
[35S]-Methionine/Cysteine mix
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Fmr1-/y and wild-type littermate mice (P28-P35)
Procedure:
-
Prepare acute hippocampal slices (350-400 µm) from mice and allow them to recover in oxygenated aCSF for at least 2 hours.
-
Transfer slices to aCSF containing [35S]-Methionine/Cysteine and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins. For drug treatment, add BRD0705 (10 µM) or vehicle to the incubation medium.
-
Terminate the labeling by washing the slices with ice-cold aCSF.
-
Homogenize the slices in lysis buffer.
-
Precipitate proteins using ice-cold TCA.
-
Wash the protein pellets to remove unincorporated radiolabel.
-
Resuspend the pellets and measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA).
Caption: Workflow for the protein synthesis assay.
Audiogenic Seizure (AGS) Assay
This behavioral test assesses seizure susceptibility in response to a loud auditory stimulus.
Materials:
-
Sound-attenuating chamber
-
High-frequency acoustic stimulus generator (e.g., bell or siren, ~110-120 dB)
-
Video recording system
-
Fmr1-/y and wild-type littermate mice (P21-P28)
Procedure:
-
Administer BRD0705 (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Place the mouse individually into the testing chamber and allow for a brief habituation period (e.g., 1-2 minutes).
-
Present the high-intensity auditory stimulus for a fixed duration (e.g., 60-120 seconds).
-
Record the behavioral response of the mouse and score for seizure severity using a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic seizure; 3 = tonic-clonic seizure; 4 = respiratory arrest/death).
-
Calculate the percentage of mice in each group exhibiting seizures (score ≥ 2).
Caption: Workflow for the audiogenic seizure assay.
Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate tendency of mice to explore novel objects.
Materials:
-
Open-field arena
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
Video tracking software
Procedure:
-
Habituation Phase: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Sample Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set period (e.g., 5 minutes).
-
Data Analysis: Using video tracking software, measure the time spent exploring the novel and familiar objects. Calculate a discrimination index (DI) as: (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar). A higher DI indicates better recognition memory.
Caption: Workflow for the novel object recognition test.
Electrophysiological Recordings
This protocol describes extracellular field potential recordings in acute cortical slices to measure network activity.
Materials:
-
Vibratome
-
Recording chamber with perfusion system
-
aCSF
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Fmr1-/y and wild-type littermate mice
Procedure:
-
Prepare acute cortical slices (300-400 µm) and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a recording electrode in the appropriate cortical layer (e.g., layer 4/5).
-
Record spontaneous network activity (UP states).
-
After establishing a stable baseline, apply BRD0705 (10 µM) to the perfusion bath and continue recording.
-
Analyze the duration and frequency of UP states before and after drug application.
Caption: Workflow for electrophysiological recordings.
Conclusion and Future Directions
This compound, a selective GSK3α inhibitor, has demonstrated significant preclinical efficacy in a mouse model of Fragile X syndrome. By targeting a key downstream node in the dysregulated mGluR5 signaling pathway, BRD0705 corrects core molecular and behavioral phenotypes without the tolerance issues that have plagued direct mGluR5 inhibitors. The data presented in this technical guide support the continued investigation of GSK3α inhibition as a viable therapeutic strategy for FXS. Future research should focus on comprehensive preclinical safety and toxicology studies, pharmacokinetic and pharmacodynamic profiling of this compound, and the identification of specific downstream substrates of GSK3α that mediate its therapeutic effects. These efforts will be crucial for the potential translation of this promising compound into clinical trials for individuals with Fragile X syndrome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Behavioral benefits of GSK-3β inhibition and state-dependent microtubule signatures in the Fmr1-KO mouse [frontiersin.org]
- 11. Object recognition impairment in Fmr1 knockout mice is reversed by amphetamine: involvement of dopamine in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmr1-KO mice failure to detect object novelty associates with a post-test decrease of structural and synaptic plasticity upstream of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmr1-KO mice failure to detect object novelty associates with a post-test decrease of structural and synaptic plasticity upstream of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
(Rac)-BRD0705: A Technical Guide to a Novel Regulator of Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BRD0705 has emerged as a significant small molecule in the field of stem cell biology, demonstrating a remarkable ability to promote self-renewal across a variety of stem cell states. This technical guide provides an in-depth overview of BRD0705, focusing on its mechanism of action, quantitative effects on stem cell populations, and the experimental protocols utilized to elucidate its function. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize and explore the therapeutic potential of this compound.
BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3] Its unique paralog selectivity allows for the decoupling of GSK3α inhibition from the canonical Wnt/β-catenin signaling pathway, a significant advantage over pan-GSK3α/β inhibitors which can have broad and often undesirable effects.[1][2] This guide will delve into the specifics of how BRD0705, particularly in combination with other small molecules, can be harnessed to maintain pluripotency and support the long-term culture of various stem cell types.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of BRD0705.
Table 1: In Vitro Inhibitory Activity of BRD0705
| Target | IC50 | Kd | Selectivity (vs. GSK3β) | Reference |
| GSK3α | 66 nM | 4.8 µM | ~8-fold | [3][4][5] |
| GSK3β | 515 nM | - | - | [3][4][5] |
Table 2: Effects of BRD0705 on Mouse Embryonic Stem Cell (mESC) Pluripotency Gene Expression
| Treatment | Rex1 Expression Level | Oct4 Expression Level | Nanog Expression Level | Sox2 Expression Level | Reference |
| BRD0705 | Comparable to 2iL controls | Comparable to 2iL controls | Comparable to 2iL controls | Comparable to 2iL controls | [1] |
| 2iL (Control) | High | High | High | High | [1] |
Table 3: Functional Outcomes of BRD0705 Treatment on Stem Cells
| Stem Cell Type | Treatment | Key Outcome | Reference |
| Mouse Embryonic Stem Cells (ESCs) | BRD0705 | Long-term self-renewal, maintenance of pluripotency | [1][6][7] |
| Mouse Epiblast Stem Cells (EpiSCs) | BRD0705 | Long-term self-renewal | [1][6][7] |
| Mouse Neural Stem Cells (NSCs) | BRD0705 | Enhanced expansion and long-term maintenance of SOX1 expression | [1][6][8] |
| Formative Pluripotent Stem Cells | BRD0705/IWR1 | Long-term maintenance | [1][6][7] |
| Acute Myeloid Leukemia (AML) cells | BRD0705 | Induction of myeloid differentiation, impaired colony formation | [2] |
Signaling Pathways and Mechanisms of Action
BRD0705 promotes stem cell self-renewal through a mechanism that is distinct from the canonical Wnt/β-catenin pathway.[1][6][7] Pan-GSK3α/β inhibitors typically function by preventing the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.[1] In contrast, BRD0705's selective inhibition of GSK3α supports self-renewal even in the absence of β-catenin.[1] This suggests the existence of a novel downstream signaling pathway regulated by GSK3α that is critical for maintaining stemness.[1]
When used in combination with the tankyrase inhibitor IWR1, BRD0705 provides a robust culture system for the long-term maintenance of diverse pluripotent stem cell states, including naive ESCs and primed EpiSCs, while preserving their distinct molecular identities.[1][6][7]
Figure 1: Proposed β-catenin independent signaling pathway of BRD0705.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on BRD0705.
Mouse Embryonic Stem Cell (mESC) Culture with BRD0705
-
Objective: To maintain mESCs in an undifferentiated state using BRD0705.
-
Cell Lines: Oct4-GIP mESCs or other relevant mESC lines.
-
Media Composition:
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and Leukemia Inhibitory Factor (LIF).
-
For serum-free conditions: N2B27 medium.
-
-
Procedure:
-
Plate mESCs on gelatin-coated dishes.
-
Culture cells in the presence of BRD0705 at an effective concentration (typically in the low micromolar range, optimization may be required).
-
For long-term culture, passage cells every 2-3 days.
-
Monitor cell morphology daily for signs of differentiation. Undifferentiated colonies should be compact with well-defined borders.
-
Assess pluripotency by monitoring the expression of Oct4-GFP (if using a reporter line) or by performing quantitative RT-PCR for pluripotency markers.
-
Co-culture of Naive ESCs and Primed EpiSCs with BRD0705/IWR1
-
Objective: To stably co-culture two distinct pluripotent stem cell states.
-
Reagents:
-
BRD0705
-
IWR1 (Tankyrase inhibitor)
-
-
Procedure:
-
Culture naive mESCs and primed mEpiSCs in their respective standard media.
-
To initiate co-culture, plate both cell types together in a medium supplemented with both BRD0705 and IWR1.
-
Maintain the co-culture by passaging as needed.
-
At various time points, analyze the distinct cell populations using methods such as single-cell transcriptomics or by utilizing fluorescently labeled cell lines to confirm the maintenance of their unique molecular and functional identities.
-
Figure 2: Workflow for ESC and EpiSC co-culture using BRD0705/IWR1.
Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Markers
-
Objective: To quantify the expression of pluripotency-associated genes in stem cells treated with BRD0705.
-
Procedure:
-
Harvest stem cells cultured under control (e.g., 2iL) and BRD0705 conditions.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for pluripotency genes (e.g., Rex1, Oct4, Nanog, Sox2) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
Immunofluorescence Staining for β-catenin
-
Objective: To assess the effect of BRD0705 on β-catenin localization and stabilization.
-
Procedure:
-
Culture cells on coverslips and treat with DMSO (control) or BRD0705 (20 µM) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 30 minutes at 4°C.
-
Block with 1% BSA/0.05% Triton X-100 for 1 hour at room temperature.
-
Incubate with a primary antibody against β-catenin (1:500 dilution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal microscope.[4]
-
Conclusion
This compound represents a powerful tool for the study and manipulation of stem cell self-renewal. Its selective inhibition of GSK3α, independent of the β-catenin pathway, opens up new avenues for understanding the fundamental mechanisms of pluripotency. The ability of BRD0705, in combination with IWR1, to maintain distinct pluripotent states in co-culture highlights its potential for applications in developmental biology, disease modeling, and regenerative medicine. This guide provides a foundational understanding of BRD0705, which should facilitate its adoption and further exploration by the scientific community. Further research into the novel signaling pathways modulated by GSK3α will undoubtedly provide deeper insights into the intricate regulation of stem cell fate.
References
- 1. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
(Rac)-BRD0705: A Selective GSK3α Inhibitor that Circumvents β-catenin Signaling Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of (Rac)-BRD0705 on β-catenin signaling. BRD0705 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). A key feature of BRD0705 is its ability to inhibit GSK3α without activating the canonical Wnt/β-catenin signaling pathway, a common consequence of pan-GSK3 inhibition that raises concerns about potential neoplastic effects.[1][2][3] This makes BRD0705 a valuable research tool and a promising therapeutic candidate, particularly in the context of acute myeloid leukemia (AML).[2][3][4]
Core Mechanism of Action
This compound was developed through a structure-based design approach that exploited a single amino acid difference between the ATP-binding domains of GSK3α and its paralog, GSK3β.[4] This design confers its selectivity, allowing for the targeted inhibition of GSK3α. In the canonical Wnt/β-catenin pathway, GSK3 (predominantly GSK3β) is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of this complex leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.
Crucially, the selective inhibition of GSK3α by BRD0705 does not lead to the stabilization of β-catenin.[2][4] This is because GSK3β activity, which is more critical for β-catenin regulation in many contexts, remains largely unaffected at concentrations where GSK3α is potently inhibited.[2] As a result, BRD0705 can modulate GSK3α-dependent pathways without the oncogenic risks associated with β-catenin accumulation.[1][2][3] Studies in various cell lines, including those for AML, have shown that BRD0705 does not induce β-catenin stabilization or nuclear translocation at efficacious concentrations.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay Type | IC50 / Kd | Selectivity vs. GSK3β | Reference |
| GSK3α | Cell-free assay | 66 nM (IC50) | ~8-fold | [1][5] |
| GSK3α | Cell-free assay | 4.8 µM (Kd) | - | [1][5] |
| GSK3β | Cell-free assay | 515 nM (IC50) | - | [1][5] |
| GSK3β | Cell-free assay | Not specified | - | |
| CDK2 | Kinase panel screen | 6.87 µM | ~104-fold | [2] |
| CDK3 | Kinase panel screen | 9.74 µM | ~147-fold | [2] |
| CDK5 | Kinase panel screen | 9.20 µM | ~139-fold | [2] |
Table 2: Cellular Activity and Effect on β-catenin Signaling
| Cell Line(s) | Assay | Concentration | Effect on β-catenin | Reference |
| HL-60, TF-1 | Western Blot | 20 µM | Unchanged total and phosphorylated β-catenin | [2] |
| TF-1 | TCF/LEF Luciferase Reporter Assay | < 60 µM | No induction of TCF/LEF reporter activity | [2] |
| AML cell lines | Colony Formation Assay | Concentration-dependent | Impaired colony formation | [2][6] |
| SH-SY5Y | β-catenin Nuclear Translocation | Up to ~10 µM | No significant nuclear translocation | [7][8] |
| Mouse Embryonic Stem Cells | Self-renewal assays | Not specified | Promotes self-renewal independent of β-catenin | [9] |
Experimental Protocols and Methodologies
While detailed, step-by-step protocols are proprietary to the research institutions that conducted the studies, this section outlines the principles of the key experiments used to characterize the effect of BRD0705 on β-catenin signaling.
TCF/LEF Luciferase Reporter Assay
This assay is a standard method to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple TCF/LEF binding sites. If β-catenin translocates to the nucleus and activates TCF/LEF-mediated transcription, the luciferase gene is expressed. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Wnt/β-catenin signaling.
-
General Workflow:
-
Seed cells (e.g., TF-1) in a multi-well plate.
-
Transfect cells with the TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treat the cells with varying concentrations of this compound, a positive control (e.g., a pan-GSK3 inhibitor like CHIR99021), and a vehicle control (e.g., DMSO).
-
After an appropriate incubation period, lyse the cells and measure the luciferase and Renilla activities using a luminometer.
-
Normalize the TCF/LEF luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Western Blotting for β-catenin
Western blotting is used to assess the total protein levels of β-catenin and its phosphorylation status.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. An increase in total β-catenin levels is indicative of its stabilization. Antibodies specific to phosphorylated forms of β-catenin (e.g., at Ser33/37/Thr41) can be used to probe the activity of the destruction complex.
-
General Workflow:
-
Treat cells (e.g., HL-60) with this compound and controls.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total β-catenin or a phospho-specific β-catenin antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for β-catenin Nuclear Translocation
This microscopy-based technique visualizes the subcellular localization of β-catenin.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody against β-catenin is used, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI. Colocalization of the β-catenin signal with the nuclear stain indicates its translocation.
-
General Workflow:
-
Grow cells on coverslips and treat with this compound and controls.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence or confocal microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.[1]
-
Visualizations
Canonical Wnt/β-catenin Signaling Pathway
Caption: The canonical Wnt/β-catenin signaling pathway.
Effect of BRD0705 on GSK3 and β-catenin
Caption: BRD0705 selectively inhibits GSK3α, avoiding β-catenin stabilization.
Experimental Workflow for Assessing β-catenin Activity
Caption: Workflow for evaluating the impact of BRD0705 on β-catenin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705: A Paralog-Selective GSK3α Inhibitor for Acute Myeloid Leukemia and Beyond
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD0705 is a potent and selective, orally active inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α) that has emerged from a rational design strategy. This molecule demonstrates significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML), by inducing myeloid differentiation and impairing leukemia initiation without the neoplastic concerns associated with dual GSK3α/β inhibitors.[1][2] Its selectivity for GSK3α over its paralog GSK3β is a key feature, allowing for the decoupling of GSK3α inhibition from the activation of the WNT/β-catenin signaling pathway, a common toxicity concern with non-selective GSK3 inhibitors.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of BRD0705, including detailed experimental protocols and quantitative data to support further research and development efforts.
Discovery and Rational Design
The discovery of BRD0705 was driven by the need for a paralog-selective GSK3 inhibitor to overcome the limitations of dual-target inhibitors. The high degree of homology in the ATP-binding domains of GSK3α and GSK3β (95% identity, 100% similarity) posed a significant challenge for developing selective compounds.[2] The breakthrough came from exploiting a single amino acid difference—an aspartate (Asp133) in GSK3β and a glutamate (B1630785) (Glu196) in GSK3α—within their hinge binding domains.[2][3] This "Asp-Glu switch" provided a structural basis for the rational design of a pyrazolo-tetrahydroquinolinone scaffold that could achieve paralog selectivity.[2][4]
Mechanism of Action
BRD0705 functions as an ATP-competitive inhibitor of GSK3α.[2] By binding to the ATP pocket of GSK3α, it prevents the phosphorylation of downstream substrates. A key aspect of its mechanism is the selective inhibition of GSK3α-mediated kinase function without leading to the stabilization of β-catenin.[1][2] This is a critical distinction from dual GSK3 inhibitors, which often activate the WNT/β-catenin pathway, raising concerns about potential tumorigenicity.[2] In AML cells, inhibition of GSK3α by BRD0705 leads to the induction of myeloid differentiation and a reduction in the transcriptional programs associated with stemness.[2][3]
Quantitative Biological Data
The following tables summarize the key quantitative data for BRD0705, demonstrating its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of BRD0705
| Target | Assay Type | IC50 | Kd | Selectivity (fold vs. GSK3β) | Reference |
| GSK3α | Cell-free kinase assay | 66 nM | 4.8 µM | ~8-fold | [1][5] |
| GSK3β | Cell-free kinase assay | 515 nM | - | - | [1][5] |
Table 2: Kinome Selectivity of BRD0705
| Kinase | Inhibition at 10 µM | IC50 | Selectivity (fold vs. GSK3α) | Reference |
| CDK2 | - | 6.87 µM | 87-fold | [2][5] |
| CDK3 | - | 9.74 µM | 123-fold | [2][5] |
| CDK5 | - | 9.20 µM | 116-fold | [2][5] |
Signaling Pathways and Experimental Workflows
BRD0705 Signaling Pathway in AML
BRD0705 selectively inhibits GSK3α, leading to downstream effects that promote AML cell differentiation. This pathway avoids the stabilization of β-catenin, a hallmark of dual GSK3 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WO2023056463A1 - Glycogen synthase kinase 3 (gsk3) inhibitors for treating ctnnb1 syndrome - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Pyrazolo[3,4-b]quinoline Core with a Focus on (S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,4,6,7,8-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Pyrazolo[3,4-b]quinoline Scaffold
The 1H-pyrazolo[3,4-b]quinoline core is a fused heterocyclic system composed of pyrazole (B372694) and quinoline (B57606) rings[2]. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. The parent structure can be extensively modified with various substituents, which significantly influences its physical, photophysical, and biological properties[2]. Derivatives of pyrazolo[3,4-b]quinoline have been investigated for a range of therapeutic applications, including their use as antimicrobial, antifungal, and potential antimalarial agents[3][4][5]. Furthermore, some derivatives have been explored as fluorescent sensors and materials for organic light-emitting diodes (OLEDs)[2].
Physicochemical Properties
While specific data for the target compound is unavailable, general properties of the parent 1H-pyrazolo[3,4-b]quinoline are listed in public databases.
Table 1: Computed Physicochemical Properties of 1H-Pyrazolo[3,4-b]quinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃ | PubChem[6] |
| Molecular Weight | 169.18 g/mol | PubChem[6] |
| XLogP3 | 2.2 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 169.063997236 Da | PubChem[6] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[6] |
Synthesis Methodologies
The synthesis of pyrazolo[3,4-b]quinolin-5-ones is often achieved through multicomponent reactions (MCRs), which offer advantages such as high efficiency and atom economy[3][7][8]. A common approach involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and a 1,3-dicarbonyl compound.
General Experimental Protocol for Multicomponent Synthesis
A representative protocol for the synthesis of 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, which are structural analogs of the target compound, is as follows[9]:
-
Reactant Mixture: A mixture of a 5-aminopyrazole (e.g., 5-amino-3-methyl-1-phenylpyrazole), an aromatic aldehyde (e.g., benzaldehyde), and dimedone is prepared in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyrazolo[3,4-b]quinolin-5-one derivative.
This methodology has been shown to be regiospecific, affording the linear tricyclic pyrazolo[3,4-b]quinolin-5-one structure[9].
Caption: General workflow for the multicomponent synthesis of pyrazolo[3,4-b]quinolin-5-ones.
Biological Activities of the Pyrazolo[3,4-b]quinoline Scaffold
Derivatives of the pyrazolo[3,4-b]quinoline core have demonstrated a wide spectrum of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the heterocyclic system.
Table 2: Summary of Reported Biological Activities for Pyrazolo[3,4-b]quinoline Derivatives
| Biological Activity | Description | References |
| Antimicrobial | Several novel pyrazolo[3,4-b]quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. | [4] |
| Antifungal | Quinoline derivatives bearing a pyrazole moiety have shown potent antifungal activity against various fungal strains. | [5] |
| Antiproliferative/Anticancer | Pyrazolo[3,4-b]pyridine derivatives, a closely related scaffold, have been investigated as potent anti-leukemic agents and Topoisomerase IIα inhibitors. They have also been studied as CDK1 inhibitors for anti-tumor applications. | [10][11] |
| Kinase Inhibition | The pyrazolo[3,4-b]pyridine scaffold has been utilized in the design of Tropomyosin receptor kinase (TRK) inhibitors. | [12] |
| Vasodilator Activity | Certain derivatives have been evaluated for their potential as vasodilators. | [3] |
| Enzymatic Inhibitory Activity | The scaffold has been explored for its potential to inhibit various enzymes. | [3] |
Potential Mechanism of Action (Inferred from Analogs)
While the specific mechanism of action for the target compound is unknown, related pyrazolo[3,4-b]pyridine derivatives have been shown to act as Topoisomerase IIα inhibitors[10]. This inhibition leads to DNA damage, cell cycle arrest in the S-phase, and subsequent apoptosis. Another potential mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation[11].
Caption: Inferred signaling pathways for pyrazolo[3,4-b]quinoline analogs.
Future Directions
The pyrazolo[3,4-b]quinoline scaffold remains a promising area for drug discovery and development. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish clear structure-activity relationships (SAR). The specific synthesis and characterization of (S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,4,6,7,8-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one would be a valuable contribution to the field, allowing for a direct assessment of its physicochemical properties and biological activity. Further investigation into the mechanisms of action of bioactive derivatives will be crucial for their potential translation into therapeutic agents.
References
- 1. (4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | C20H23N3O | CID 136980453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sid.ir [sid.ir]
- 4. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo(3,4-b)quinoline | C10H7N3 | CID 11321198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-BRD0705 In Vitro Assays
These application notes provide detailed protocols for in vitro assays involving (Rac)-BRD0705, a racemic mixture containing the potent and selective Glycogen (B147801) Synthase Kinase 3α (GSK3α) inhibitor, BRD0705. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting GSK3α.
This compound, and specifically its active enantiomer BRD0705, has been identified as a valuable chemical probe for studying the biological functions of GSK3α.[1][2] Unlike dual GSK3α/β inhibitors, BRD0705 exhibits significant selectivity for GSK3α, which allows for the decoupling of GSK3α inhibition from the activation of the WNT/β-catenin signaling pathway, a common concern with non-selective GSK3 inhibitors.[1][2][3] This selectivity mitigates potential mechanism-based toxicities associated with β-catenin stabilization.[1][2] The primary application of BRD0705 has been in the context of acute myeloid leukemia (AML), where it has been shown to induce myeloid differentiation and impair colony formation in AML cells without affecting normal hematopoietic cells.[1][4]
Data Presentation
The following tables summarize the key quantitative data for BRD0705, the active component of this compound.
Table 1: In Vitro Potency and Selectivity of BRD0705
| Target | Assay Type | IC50 | Kd | Selectivity (fold) |
| GSK3α | Cell-free assay | 66 nM[4][5][6] | 4.8 µM[4][5][6] | ~8-fold vs. GSK3β[5][6] |
| GSK3β | Cell-free assay | 515 nM[4][5][6] | - | - |
| CDK2 | Kinase panel | 6.87 µM[1] | - | 87-fold vs. GSK3α[1] |
| CDK3 | Kinase panel | 9.74 µM[1] | - | 123-fold vs. GSK3α[1] |
| CDK5 | Kinase panel | 9.20 µM[1] | - | 116-fold vs. GSK3α[1] |
Table 2: Cellular Activity of BRD0705 in AML Cell Lines
| Cell Line | Assay | Concentration Range | Effect |
| U937 | Western Blot | 10-40 µM[5][6] | Time- and concentration-dependent impairment of GSK3α Tyr279 phosphorylation.[5][6] |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation Assay | Concentration-dependent | Impaired AML colony formation.[5][6] |
| AML Cell Lines | TCF/LEF Luciferase Reporter Assay | Not specified | No activation of β-catenin induced targets.[5] |
Experimental Protocols
Here are detailed methodologies for key in vitro experiments with this compound.
Protocol 1: Western Blot for GSK3α Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on GSK3α activity by measuring the phosphorylation status of its autophosphorylation site, Tyr279.
Materials:
-
AML cell line (e.g., U937)
-
This compound (and its inactive enantiomer BRD5648 as a negative control)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-GSK3α (Tyr279), anti-GSK3α, anti-p-GSK3β (Tyr216), anti-GSK3β, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-GSK3α signal to the total GSK3α signal.
-
Protocol 2: Colony Formation Assay in Methylcellulose (B11928114)
This assay evaluates the effect of this compound on the self-renewal capacity of AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)
-
This compound
-
DMSO (vehicle control)
-
Iscove's MDM (IMDM)
-
Fetal bovine serum (FBS)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Cytokines (depending on the cell line requirements)
-
35 mm culture dishes
Procedure:
-
Cell Preparation:
-
Harvest AML cells and resuspend them in IMDM with 2% FBS.
-
-
Plating in Methylcellulose:
-
Prepare a mixture of the cell suspension, this compound at various concentrations (or DMSO), and methylcellulose medium according to the manufacturer's instructions.
-
Plate the mixture in 35 mm dishes in duplicate or triplicate.
-
-
Incubation:
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days, until colonies are visible.
-
-
Colony Scoring:
-
Count the number of colonies in each dish under an inverted microscope. A colony is typically defined as a cluster of more than 40 cells.
-
-
Data Analysis:
-
Calculate the average number of colonies for each treatment condition.
-
Normalize the results to the DMSO control to determine the percentage of colony formation inhibition.
-
Mandatory Visualizations
Caption: General workflow for in vitro assays with this compound.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD0705 | GSK-3 | TargetMol [targetmol.com]
Application Notes and Protocols for (Rac)-BRD0705 Treatment of AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. Glycogen (B147801) synthase kinase 3 alpha (GSK3α) has been identified as a potential therapeutic target in AML. (Rac)-BRD0705 is a potent and selective inhibitor of GSK3α.[1][2][3] Unlike dual GSK3α/β inhibitors, the selective inhibition of GSK3α by BRD0705 does not lead to the stabilization of β-catenin, a key concern in cancer therapy due to its role in promoting cell transformation.[2][4] In AML cell lines, BRD0705 has been shown to induce differentiation and impair colony formation, suggesting its potential as a therapeutic agent for AML.[1][5]
These application notes provide a comprehensive guide for researchers utilizing this compound in the study of AML. This document outlines detailed protocols for key in vitro experiments, presents available quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the known quantitative and qualitative effects of this compound.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Binding Affinity (Kd) (µM) | Selectivity |
| GSK3α | 66[1][3] | 4.8[1][3] | 8-fold greater for GSK3α over GSK3β[1] |
| GSK3β | 515[1][3] | - |
Table 2: Effects of this compound on AML Cell Lines
| Cell Line | Effect on Colony Formation | Effect on Differentiation | Effect on β-catenin Stabilization |
| MOLM13 | Impaired in a concentration-dependent manner[1] | Induces differentiation[5] | No stabilization observed[5] |
| TF-1 | Impaired in a concentration-dependent manner[1] | Induces differentiation[5] | No stabilization observed[5] |
| U937 | Impaired in a concentration-dependent manner[1] | Induces differentiation[5] | No stabilization observed[5] |
| MV4-11 | Impaired in a concentration-dependent manner[1] | Induces differentiation[5] | No stabilization observed[5] |
| HL-60 | Impaired in a concentration-dependent manner[1] | Induces differentiation[5] | No stabilization observed[5] |
| NB4 | Impaired in a concentration-dependent manner[1] | Induces differentiation[5] | No stabilization observed[5] |
Table 3: Effect of this compound on GSK3α Phosphorylation in U937 AML Cells
| Treatment Concentration (µM) | Treatment Duration (hours) | Effect on p-GSK3α (Tyr279) | Effect on p-GSK3β (Tyr216) |
| 10 - 40 | 2 - 24 | Time- and concentration-dependent impairment[1] | No effect observed[1] |
Mandatory Visualizations
Caption: Experimental workflow for treating AML cells with this compound.
Caption: this compound signaling pathway in AML cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, U937, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in AML cells treated with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
Cell Harvesting and Washing: Harvest and wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in AML cells treated with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3α (Tyr279), anti-GSK3α, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-BRD0705 Treatment of U937 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (Rac)-BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), in studies involving the human monocytic cell line U937. The provided methodologies cover the assessment of cell viability, apoptosis, and cell cycle distribution, as well as the analysis of GSK3α signaling.
Introduction
This compound is a racemate of BRD0705, a selective inhibitor of GSK3α. In the context of Acute Myeloid Leukemia (AML), selective inhibition of GSK3α has been shown to induce differentiation and impair colony formation of cancer cells. Unlike dual GSK3α/β inhibitors, BRD0705 does not stabilize β-catenin, which mitigates potential oncogenic concerns. These characteristics make this compound a valuable tool for investigating the therapeutic potential of targeting GSK3α in AML and related hematological malignancies. U937, a human cell line established from a diffuse histiocytic lymphoma, is widely used as a model for monocytic leukemia.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound with U937 cells based on published literature.
| Parameter | Value | Cell Line | Reference |
| Concentration Range for Effect | 10 - 40 µM | U937 | [1][2] |
| Incubation Time for Effect | 2 - 24 hours | U937 | [1][2] |
| IC50 (GSK3α, in vitro) | 66 nM | N/A | [1] |
| IC50 (GSK3β, in vitro) | 515 nM | N/A | [1] |
Signaling Pathway
This compound selectively inhibits the α isoform of GSK3. In AML, GSK3α is implicated in the suppression of myeloid differentiation. By inhibiting GSK3α, BRD0705 promotes the differentiation of leukemic cells. A key feature of its selectivity is the avoidance of β-catenin stabilization, a common effect of dual GSK3α/β inhibitors that can have pro-tumorigenic consequences. The diagram below illustrates the targeted signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on U937 cells.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of U937 cells in a 96-well format.
Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
MTS reagent
-
96-well clear-bottom black plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS.
-
Seed 1 x 10⁴ U937 cells in 100 µL of medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
References
Application Notes and Protocols for In Vivo Studies of (Rac)-BRD0705 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies in mice using (Rac)-BRD0705, a racemic mixture of the potent and selective GSK3α inhibitor, BRD0705. This document outlines its mechanism of action, key signaling pathways, and detailed protocols for relevant experiments.
Introduction to this compound
This compound is the less active racemic form of BRD0705, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM[1][2]. It exhibits approximately 8-fold selectivity for GSK3α over GSK3β (IC50 of 515 nM)[2][3]. A key feature of BRD0705 is its ability to inhibit GSK3α without causing the stabilization and nuclear translocation of β-catenin, a common off-target effect of pan-GSK3 inhibitors that can have neoplastic potential[1][4]. This selectivity makes it a valuable tool for studying the specific roles of GSK3α in various physiological and pathological processes. In vivo studies have primarily focused on its therapeutic potential in Acute Myeloid Leukemia (AML) and its ability to correct pathophysiology in a mouse model of Fragile X Syndrome[1][5].
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to the ATP-binding pocket of GSK3α, thereby inhibiting its kinase activity. This leads to the modulation of downstream signaling pathways.
In the context of AML, GSK3α inhibition by BRD0705 induces myeloid differentiation and impairs the colony formation of AML cells, while having no significant effect on normal hematopoietic cells[1][6]. This is achieved without the activation of the Wnt/β-catenin signaling pathway, a critical consideration for cancer therapeutics[1][7].
In a mouse model of Fragile X Syndrome, BRD0705 has been shown to act downstream of metabotropic glutamate (B1630785) receptor 5 (mGluR5) and ERK1/2 signaling[5]. By inhibiting GSK3α, it corrects exaggerated protein synthesis and reverses deficits in learning and memory[5].
Below is a diagram illustrating the signaling pathway of BRD0705.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using BRD0705 in mice.
Table 1: In Vivo Efficacy of BRD0705 in an AML Mouse Model
| Parameter | Vehicle Control | BRD0705 (30 mg/kg, p.o., BID) | Reference |
| Survival | - | Significantly prolonged | [1] |
| Leukemia Initiation | - | Impaired | [1] |
Table 2: Pharmacokinetic Parameters of BRD0705 in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 30 mg/kg | Intraperitoneal (i.p.) | [5] |
| Mouse Strain | C57BL/6 | - | [5] |
| Brain Concentration | > IC50 for at least 4 hours | - | [5] |
| Oral Bioavailability | 100% | Not specified | Not specified in provided search results |
Table 3: In Vitro Activity of BRD0705
| Parameter | Cell Line | Value | Reference |
| GSK3α IC50 | - | 66 nM | [2] |
| GSK3β IC50 | - | 515 nM | [2] |
| Effect on p-GSK3α (Tyr279) | U937 | Time and concentration-dependent decrease | [2][3] |
| Effect on p-GSK3β (Tyr216) | U937 | No effect | [2][3] |
| Effect on β-catenin | AML cell lines | No stabilization or nuclear translocation | [1][6] |
| Colony Formation | MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Impaired in a concentration-dependent manner | [2][3] |
Experimental Protocols
In Vivo AML Xenograft Mouse Model
This protocol describes the establishment of an AML xenograft model and subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[2]
-
Human AML cell line (e.g., MLL-AF9)[1]
-
Immunodeficient mice (e.g., NSG mice)[2]
-
Sterile PBS
-
Syringes and needles for injection
-
Oral gavage needles
-
Animal handling and monitoring equipment
Workflow Diagram:
Caption: Workflow for AML Xenograft Mouse Study.
Procedure:
-
Cell Preparation: Culture and harvest human AML cells. Resuspend cells in sterile PBS at the desired concentration.
-
Cell Injection: Inject the AML cell suspension intravenously (i.v.) into immunodeficient mice.
-
Leukemia Establishment: Monitor mice for signs of leukemia establishment. This can be confirmed by peripheral blood analysis for human CD45+ cells.
-
Randomization: Once leukemia is established, randomize mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring: Monitor the mice daily for body weight changes, clinical signs of distress, and tumor burden (if applicable, through bioluminescence imaging or peripheral blood analysis).
-
Endpoint: The primary endpoint is typically survival. Euthanize mice when they meet pre-defined humane endpoints.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of GSK3α and the levels of β-catenin in cells or tissues.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3α (Tyr279)
-
Rabbit anti-GSK3α/β
-
Rabbit anti-β-catenin
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Immunohistochemistry (IHC) for β-catenin
This protocol is for detecting the localization of β-catenin in formalin-fixed, paraffin-embedded mouse tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-β-catenin
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Peroxidase Blocking: Incubate sections with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-β-catenin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply streptavidin-HRP conjugate.
-
Detection: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Imaging and Analysis: Examine the slides under a microscope to assess the localization of β-catenin (membranous vs. nuclear/cytoplasmic).
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Co-treatment of Embryonic Stem Cells with BRD0705 and IWR1 for Robust Maintenance of Diverse Pluripotent States
Audience: Researchers, scientists, and drug development professionals in the fields of stem cell biology, regenerative medicine, and developmental biology.
Introduction The maintenance of distinct pluripotent stem cell (PSC) states, such as the naïve state of embryonic stem cells (ESCs) and the primed state of epiblast stem cells (EpiSCs), is crucial for developmental biology research and regenerative medicine. Traditional methods often struggle to support the long-term self-renewal of diverse PSC types or to maintain their unique identities, especially in co-culture systems. This document details a powerful and versatile culture system utilizing a combination of two small molecules: BRD0705, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), and IWR1, a tankyrase inhibitor that modulates the Wnt signaling pathway. This co-treatment has been shown to support the long-term self-renewal of mouse ESCs, EpiSCs, and formative PSCs while preserving their distinct molecular and functional identities.[1][2][3] Notably, this cocktail enables the stable co-culture of naïve ESCs and primed EpiSCs, providing a unique platform for studying cell-state transitions and interactions.[1][2][4]
Mechanism of Action
The BRD0705 and IWR1 cocktail leverages a dual-inhibitor approach to stabilize the self-renewing states of pluripotent cells.
-
BRD0705: This small molecule is a selective inhibitor of GSK3α. Unlike pan-GSK3α/β inhibitors (e.g., CHIR99021) that heavily rely on activating the canonical Wnt/β-catenin pathway, BRD0705 promotes self-renewal independently of β-catenin signaling.[1][2][3] This selective inhibition enhances stemness by buffering against differentiation cues and promoting the intrinsic self-renewal capacity of various stem cell types, including ESCs, EpiSCs, and neural stem cells.[1][2][3] The independence from β-catenin activation avoids some of the complexities and broad effects associated with pan-GSK3 inhibition.[1][2][5]
-
IWR1 (Inhibitor of Wnt Response 1): IWR1 is a tankyrase inhibitor.[6] Tankyrases (TNKS1/2) are enzymes that PARsylate (add poly(ADP-ribose) chains to) target proteins, marking them for degradation. A key target of tankyrases is Axin, a crucial component of the β-catenin destruction complex. By inhibiting tankyrases, IWR1 stabilizes Axin levels.[6][7] This enhanced stability of the destruction complex leads to the continuous degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[7] This inhibition is beneficial for maintaining the primed pluripotent state of EpiSCs and, in combination with BRD0705, supports naïve ESCs.[2][8]
Caption: Signaling pathways affected by BRD0705 and IWR1.
Data Presentation
The co-treatment of BRD0705 and IWR1 effectively maintains the distinct gene expression profiles of naïve ESCs and primed EpiSCs over long-term culture.
Table 1: Marker Gene Expression in ESCs and EpiSCs after 15+ Passages in BRD0705/IWR1 This table summarizes quantitative RT-PCR (qRT-PCR) data, showing that cells cultured in the BRD0705/IWR1 cocktail retain their characteristic pluripotency marker expression.
| Cell Type | Culture Condition | Naïve Marker (Rex1) | Primed Marker (Fgf5) | Primed Marker (Otx2) |
| ESC | BRD0705/IWR1 | High | Low / Undetectable | Low / Undetectable |
| ESC | 2iL (Control) | High | Low / Undetectable | Low / Undetectable |
| EpiSC | BRD0705/IWR1 | Low / Undetectable | High | High |
| EpiSC | AFX (Control) | Low / Undetectable | High | High |
| Data compiled from findings reported in Wang et al.[2][3] |
Table 2: Stability of Co-cultured ESCs and EpiSCs This table demonstrates the stability of the co-culture system. After 12 passages in BRD0705/IWR1, the cell populations were separated and cultured in different conditions to assess their fate.
| Initial Culture (12 Passages) | Re-plated Condition | ESC-derived Cells (%) | EpiSC-derived Cells (%) | Outcome |
| BRD0705/IWR1 | BRD0705/IWR1 | ~50% | ~50% | Stable co-culture maintained |
| BRD0705/IWR1 | AFX (EpiSC Condition) | 32.5% | 67.5% | EpiSCs outcompete ESCs |
| BRD0705/IWR1 | 2iL (ESC Condition) | 95.5% | 4.5% | ESCs thrive; EpiSCs differentiate/die |
| Quantitative data sourced from Wang et al.[2] |
Experimental Protocols
Caption: General experimental workflow for ESC culture with BRD0705/IWR1.
Protocol 1: Long-Term Maintenance of Mouse ESCs or EpiSCs
This protocol describes the maintenance of separate mouse ESC or EpiSC cultures using the BRD0705/IWR1 cocktail.
A. Materials and Reagents
-
Basal Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1x non-essential amino acids, 1 mM sodium pyruvate, and 0.1 mM β-mercaptoethanol. Alternatively, a serum-free medium like N2B27 can be used.[3]
-
Small Molecules:
-
BRD0705 (Selective GSK3α inhibitor)
-
IWR1 (Tankyrase inhibitor)
-
-
Cells: Mouse ESCs (e.g., B6D2F1) or mouse EpiSCs.
-
Feeder Cells: Mitomycin-C inactivated mouse embryonic fibroblasts (MEFs).
-
Dissociation Reagent: Trypsin-EDTA (0.25%).
-
Culture Vessels: Gelatin-coated tissue culture plates.
B. Preparation of Culture Medium
-
Prepare the complete basal medium (DMEM/10%FBS or N2B27).
-
Prepare stock solutions of BRD0705 and IWR1 in DMSO.
-
On the day of use, supplement the basal medium with the small molecules to their final working concentrations.
-
BRD0705: Final concentration of 1-2 µM (titration may be required).
-
IWR1: Final concentration of 1-2 µM (titration may be required).
-
-
Warm the complete medium to 37°C before use.
C. Cell Culture and Passaging
-
Plate MEF feeder cells on gelatin-coated plates and allow them to attach overnight.
-
Thaw or retrieve pluripotent stem cells and plate them onto the prepared feeder layers in the BRD0705/IWR1 supplemented medium.
-
Incubate cells at 37°C in a 5% CO₂ incubator.
-
Change the medium daily.
-
When colonies become large and begin to touch (typically every 2-3 days), they are ready for passaging.
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until colonies detach and dissociate into small clumps or single cells.
-
Neutralize the trypsin with an equal volume of basal medium containing FBS.
-
Collect the cell suspension and centrifuge at 200 x g for 3 minutes.
-
Resuspend the cell pellet in fresh BRD0705/IWR1 medium and re-plate onto newly prepared feeder plates at a suitable split ratio (e.g., 1:6 to 1:10).
-
This protocol can be continued for over 25 passages while maintaining the specific pluripotent state.[2]
Protocol 2: Stable Co-culture of Naïve ESCs and Primed EpiSCs
This protocol allows for the simultaneous culture of two distinct pluripotent states in the same dish.
A. Materials
-
All materials from Protocol 1.
-
Naïve mouse ESCs, fluorescently labeled (e.g., RFP+).[2]
-
Primed mouse EpiSCs, fluorescently labeled with a different color (e.g., GFP+).[2]
B. Co-culture Procedure
-
Prepare feeder plates and BRD0705/IWR1 medium as described in Protocol 1.
-
Dissociate the RFP-labeled ESCs and GFP-labeled EpiSCs separately, following the passaging steps in Protocol 1.
-
Count the cells and mix them at a desired ratio (e.g., 1:1).[2]
-
Plate the mixed cell suspension onto the prepared feeder layers in the BRD0705/IWR1 medium.
-
Maintain the co-culture by following the daily medium changes and passaging schedule outlined in Protocol 1.
-
The distinct cell populations can be monitored over time using fluorescence microscopy. The stable 1:1 ratio can be maintained for over 12 passages.[2]
Summary and Applications
The co-treatment of ESCs with BRD0705 and IWR1 provides a robust and versatile system with broad applications in stem cell research.
-
Maintenance of Pluripotency: Supports long-term self-renewal of both naïve and primed pluripotent stem cells without inducing interconversion.[2][3]
-
Stable Co-culture: Enables the unique ability to culture naïve ESCs and primed EpiSCs together while they maintain their distinct identities.[1][2] This is invaluable for studying cell competition, signaling crosstalk, and the stability of pluripotent states.
-
Research Applications: Facilitates single-cell transcriptomic and epigenomic profiling of distinct cell states within a shared environment.[2][4]
-
Future Potential: This culture system may be adaptable to PSCs from other species where conventional methods (like 2iL) are not effective, thus aiding in the derivation and maintenance of novel stem cell lines.[2]
Caption: Logical flow from inhibitors to the maintenance of pluripotent states.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-GSK3α Following BRD0705 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycogen (B147801) Synthase Kinase 3α (GSK3α) is a serine/threonine kinase that plays a crucial role in various cellular processes. BRD0705 is a potent and selective inhibitor of GSK3α.[1] This document provides a detailed protocol for performing a Western blot to detect the phosphorylated form of GSK3α (p-GSK3α) in cell lysates after treatment with BRD0705. Monitoring the phosphorylation status of GSK3α is a key method to determine the efficacy and mechanism of action of BRD0705. In many cell types, a decrease in phosphorylation at specific residues, such as Tyrosine 279, indicates inhibition of kinase activity.[2]
Signaling Pathway of BRD0705 and GSK3α
BRD0705 selectively inhibits the kinase activity of GSK3α.[2][3] This inhibition can lead to downstream effects such as the induction of myeloid differentiation in acute myeloid leukemia (AML) cells and the promotion of self-renewal in stem cells, often in a β-catenin-independent manner.[3][4] The diagram below illustrates the inhibitory action of BRD0705 on GSK3α and its impact on downstream signaling.
Caption: Inhibition of GSK3α by BRD0705.
Experimental Protocols
I. Cell Culture and Treatment with BRD0705
-
Cell Seeding: Plate the cells of interest (e.g., AML cell lines like U937) at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.
-
BRD0705 Preparation: Prepare a stock solution of BRD0705 in DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of BRD0705 (e.g., 0, 4, 8, 20 µM) for a specified duration (e.g., 24 hours).[4][5] Include a DMSO-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
II. Western Blot Protocol for p-GSK3α
The following diagram outlines the major steps in the Western blot procedure.
Caption: Western Blot Experimental Workflow.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved. The molecular weight of GSK3α is approximately 51 kDa.[6][7][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9] For phospho-antibodies, BSA is often recommended.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-GSK3α (e.g., anti-p-GSK3α/β Tyr279/216 or Ser21/9) diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting dilution of 1:1000 is common.[10][11] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing (Optional): To normalize the data, the membrane can be stripped and re-probed with an antibody against total GSK3α or a loading control such as GAPDH or β-actin.
Data Presentation
The quantitative data relevant to the Western blot protocol for p-GSK3α is summarized in the table below for easy reference.
| Parameter | Recommendation | Source(s) |
| BRD0705 Concentration | 4 - 20 µM | [1][4] |
| Treatment Duration | 24 hours | [1][5] |
| GSK3α Molecular Weight | ~51 kDa | [6][8] |
| p-GSK3α Antibody | Phospho-GSK-3α/β (Ser21/9) or (Tyr279/216) | [2][10] |
| Primary Antibody Dilution | 1:1000 (starting dilution) | [10][11] |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | [9] |
| Blocking Buffer | 5% BSA or non-fat milk in TBST | [9] |
| Loading Control | GAPDH, β-actin, or Total GSK3α | [4][12] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Glycogen Synthase Kinase 3 (GSK-3) Overview [sigmaaldrich.com]
- 9. ptglab.com [ptglab.com]
- 10. Phospho-GSK-3 alpha/beta (Ser21/9) (37F11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-GSK-3 alpha/beta (Ser21/9) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with (Rac)-BRD0705
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Rac)-BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), in colony formation assays. This document offers detailed protocols for assessing the long-term effects of this compound on the proliferative capacity of cancer cells, particularly Acute Myeloid Leukemia (AML).
This compound is a valuable research tool for investigating the role of GSK3α in cell survival and proliferation. It has been demonstrated to impair colony formation in various AML cell lines.[1][2] Notably, its mechanism of action is independent of the WNT/β-catenin signaling pathway, mitigating concerns of potential neoplastic effects associated with dual GSK3α/β inhibitors.[3]
Data Presentation
The inhibitory effect of this compound on the colony-forming ability of various cancer cell lines is summarized below.
| Cell Line | Cancer Type | Effect of this compound on Colony Formation | Effective Concentrations | Citation |
| MOLM-13 | Acute Myeloid Leukemia | Concentration-dependent impairment | Not specified | [2] |
| TF-1 | Acute Myeloid Leukemia | Concentration-dependent impairment | Not specified | [2] |
| U937 | Acute Myeloid Leukemia | Concentration-dependent impairment | 10-40 µM | [1][2] |
| MV4-11 | Acute Myeloid Leukemia | Concentration-dependent impairment | Not specified | [2] |
| HL-60 | Acute Myeloid Leukemia | Concentration-dependent impairment | Not specified | [2] |
| NB4 | Acute Myeloid Leukemia | Concentration-dependent impairment | Not specified | [2] |
Experimental Protocols
Protocol 1: Colony Formation Assay for Adherent Cancer Cell Lines
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Fixation solution: 100% Methanol or 4% Paraformaldehyde in PBS
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Sterile, deionized water
Procedure:
-
Cell Preparation: a. Culture cells in appropriate complete medium until they reach 70-80% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a viable cell count (e.g., using a hemocytometer and Trypan Blue).
-
Cell Seeding: a. Based on the cell line's plating efficiency, calculate the number of cells to be seeded to form 50-150 colonies per well in the control group. This typically ranges from 200 to 1000 cells per well of a 6-well plate. b. Seed the calculated number of cells into each well of a 6-well plate containing 2 mL of complete medium. c. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete medium from a stock solution (typically in DMSO). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, usually <0.1%). b. The following day, carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: a. Incubate the plates for 7-14 days, depending on the growth rate of the cell line, until visible colonies are formed in the control wells. b. Monitor the plates periodically and change the medium (with fresh drug) every 2-3 days if necessary.
-
Colony Fixation and Staining: a. After the incubation period, aspirate the medium from the wells. b. Gently wash each well twice with PBS. c. Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. d. Aspirate the fixation solution and allow the plates to air dry completely. e. Add 1 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature. f. Carefully remove the Crystal Violet solution and wash the wells with deionized water until the excess stain is removed. g. Allow the plates to air dry.
-
Colony Counting and Data Analysis: a. Scan or photograph the plates. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control group) d. Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
Protocol 2: Colony Formation Assay for Suspension Cancer Cell Lines (e.g., AML cell lines)
This protocol utilizes a semi-solid medium to support the growth of non-adherent cells.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Suspension cancer cell line (e.g., MOLM-13, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
6-well non-tissue culture treated plates or 35 mm dishes
-
Sterile tubes for mixing
Procedure:
-
Cell Preparation: a. Culture suspension cells in complete medium to the desired density. b. Perform a viable cell count.
-
Preparation of Cell Suspension in Semi-Solid Medium: a. Prepare a 2x working solution of this compound in complete medium at various concentrations. Also, prepare a 2x vehicle control. b. In a sterile tube, mix the cell suspension, the 2x this compound/vehicle solution, and the methylcellulose (B11928114) medium according to the manufacturer's instructions to achieve the final desired cell density and drug concentration in a 1x final medium concentration. A typical final cell density for AML cell lines is 500-2000 cells/mL.
-
Plating: a. Using a syringe with a blunt-end needle, dispense 1 mL of the cell-methylcellulose mixture into each well of a 6-well non-tissue culture treated plate or a 35 mm dish. b. Gently rotate the plate to ensure an even distribution of the mixture. c. To maintain humidity, place the plates in a larger dish containing a small amount of sterile water.
-
Incubation: a. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days, or until colonies are visible. Avoid disturbing the plates during incubation.
-
Colony Counting: a. Count the number of colonies in each well using an inverted microscope. A colony is typically defined as a cluster of at least 40-50 cells. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as described in Protocol 1. c. Generate a dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound selectively inhibits GSK3α, leading to impaired colony formation.
Experimental Workflow for Colony Formation Assay
Caption: Workflow for assessing this compound efficacy using a colony formation assay.
References
Application Notes and Protocols for Immunofluorescence Staining After BRD0705 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). BRD0705 offers a significant advantage over pan-GSK3 inhibitors by selectively targeting GSK3α without inducing the stabilization of β-catenin, a crucial factor in mitigating concerns related to the Wnt/β-catenin signaling pathway.[1][2] Immunofluorescence is a powerful technique to visualize and quantify the subcellular localization and expression levels of key proteins downstream of GSK3α, providing valuable insights into the efficacy and mechanism of action of BRD0705 in various cellular contexts, including acute myeloid leukemia (AML) and stem cell biology.
Introduction to BRD0705 and its Mechanism of Action
BRD0705 is an orally active, paralog-selective inhibitor of GSK3α with an IC50 of 66 nM, exhibiting approximately 8-fold selectivity over GSK3β (IC50 of 515 nM).[2][3] This selectivity is achieved by exploiting a single amino acid difference in the ATP-binding pocket of the two isoforms.[4] By selectively inhibiting GSK3α, BRD0705 avoids the activation of the Wnt signaling pathway and subsequent accumulation of β-catenin, a common effect of dual GSK3α/β inhibitors that can have oncogenic implications.[1][4] The primary applications of BRD0705 include inducing myeloid differentiation in AML cells and maintaining self-renewal in embryonic and neural stem cells, independent of β-catenin signaling.[4][5]
Key Applications for Immunofluorescence After BRD0705 Treatment
Immunofluorescence staining is a valuable tool to investigate the cellular consequences of BRD0705 treatment. Key applications include:
-
Monitoring AML Cell Differentiation: Assess the upregulation of myeloid differentiation markers such as CD11b, CD11c, and CD14 in AML cell lines treated with BRD0705.
-
Investigating Stem Cell Pluripotency and Self-Renewal: Visualize the expression and localization of pluripotency markers like OCT4, NANOG, and SOX2 in embryonic stem cells, or neural stem cell markers such as SOX1, following BRD0705 treatment.
-
Analyzing Downstream Target Phosphorylation: Detect changes in the phosphorylation status of known GSK3α substrates. A prime example is the Collapsin Response Mediator Protein 2 (CRMP2), where a decrease in phosphorylation is expected upon GSK3α inhibition.
-
Confirming the Lack of β-catenin Stabilization: As a crucial control experiment, immunofluorescence can be used to demonstrate that BRD0705 treatment does not lead to the nuclear translocation of β-catenin, unlike pan-GSK3 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for BRD0705 and provide a template for presenting quantitative immunofluorescence data.
Table 1: In Vitro Activity and Selectivity of BRD0705
| Parameter | Value | Reference |
| GSK3α IC50 | 66 nM | [2][3] |
| GSK3β IC50 | 515 nM | [2][3] |
| Selectivity (GSK3β/GSK3α) | ~8-fold | [2][3] |
Table 2: Effect of BRD0705 on Protein Phosphorylation
| Protein Target | Cell Line | Treatment Concentration | Observed Effect | Reference |
| p-GSK3α (Tyr279) | U937 | 10-40 µM | Time- and concentration-dependent decrease | [2][3] |
| p-Glycogen Synthase (Ser641) | U937 | Not specified | Decrease | |
| p-CRMP2 | SH-SY5Y | 10 µM | Decrease |
Table 3: Hypothetical Quantitative Analysis of p-CRMP2 Immunofluorescence Intensity
| Treatment | Concentration | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) |
| Vehicle (DMSO) | - | 150 ± 12 | 350 ± 25 |
| BRD0705 | 1 µM | 145 ± 15 | 280 ± 20 |
| BRD0705 | 5 µM | 148 ± 11 | 210 ± 18 |
| BRD0705 | 10 µM | 152 ± 14 | 150 ± 15 |
| Positive Control (Pan-GSK3 Inhibitor) | 10 µM | 155 ± 16 | 120 ± 10 |
This table serves as an example for presenting quantified immunofluorescence data. Actual results will vary depending on the experimental setup.
Experimental Protocols
This section provides a detailed, adaptable protocol for performing immunofluorescence staining on cultured cells treated with BRD0705.
Materials
-
BRD0705 (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary antibodies (e.g., anti-p-CRMP2, anti-CD11b, anti-OCT4)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of BRD0705 or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add the permeabilization solution (0.1-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking solution to each well to cover the cells.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Aspirate the blocking solution from the wells.
-
Add the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking solution. Protect from light from this step onwards.
-
Aspirate the wash solution and add the diluted secondary antibody to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
Visualizations
Signaling Pathway of BRD0705 Action
Caption: Signaling pathway illustrating the selective inhibition of GSK3α by BRD0705.
Experimental Workflow
Caption: Step-by-step experimental workflow for immunofluorescence staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Rac)-BRD0705
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with (Rac)-BRD0705, focusing on its solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between batches and suppliers, but it is generally high. For instance, some suppliers report a solubility of up to 250 mg/mL.[1][2] It is always recommended to consult the product-specific datasheet for the most accurate information.
Q3: Are there any special considerations when preparing a this compound stock solution in DMSO?
A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of the compound.[1][3] Therefore, it is crucial to use freshly opened or anhydrous DMSO for preparing stock solutions. Additionally, sonication or gentle warming may be required to achieve complete dissolution.[1][4]
Q4: How should I store the this compound stock solution?
A4: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Solution 1: Use fresh DMSO. As mentioned, DMSO can absorb moisture, which reduces solubility. Use a new, sealed bottle of anhydrous DMSO.
-
Solution 2: Apply sonication. Place the vial in an ultrasonic bath for short intervals until the compound dissolves.[1][4]
-
Solution 3: Gentle warming. Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Solution 4: Check the concentration. Ensure you are not trying to prepare a stock solution that exceeds the maximum stated solubility.
Issue 2: The compound precipitates out of solution when diluted in aqueous media for cell-based assays.
-
Solution 1: Optimize the final DMSO concentration. When diluting the DMSO stock into your cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Solution 2: Use a pre-warmed medium. Adding the DMSO stock to a pre-warmed aqueous medium can sometimes help maintain solubility.
-
Solution 3: Consider alternative formulation strategies. For in vivo studies or challenging in vitro systems, co-solvents like PEG300 or Tween-80 can be used in combination with DMSO to improve solubility in aqueous environments.[1][4]
Quantitative Data
The following table summarizes the reported solubility of this compound and its active enantiomer, BRD0705, in DMSO from various suppliers.
| Compound | Supplier | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | MedChemExpress | 250 | 777.80 | Requires ultrasonic; use freshly opened DMSO.[1] |
| This compound | Immunomart | 250 | - | Requires ultrasonic.[2] |
| BRD0705 | TargetMol | 300 | 933.36 | Sonication is recommended.[4] |
| BRD0705 | Selleck Chemicals | 64 | 199.11 | Moisture-absorbing DMSO reduces solubility.[3] |
Note: The molecular weight of this compound is 321.42 g/mol .
Experimental Protocols
Protocol: Treatment of U937 Acute Myeloid Leukemia (AML) Cells with BRD0705 for Western Blot Analysis of GSK3α Phosphorylation
This protocol is adapted from studies investigating the effect of BRD0705 on AML cell lines.[1]
1. Preparation of this compound Stock Solution: a. Aseptically open a new vial of anhydrous DMSO. b. Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.21 mg of this compound in 1 mL of DMSO. c. If necessary, sonicate the vial briefly to ensure complete dissolution. d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.
2. Cell Culture and Treatment: a. Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the U937 cells at a density of 0.5 x 10⁶ cells/mL in a new culture flask. c. Thaw an aliquot of the 10 mM this compound stock solution. d. Dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). Prepare a vehicle control using the same final concentration of DMSO. e. Add the diluted compound or vehicle control to the cells and incubate for the desired time period (e.g., 2 to 24 hours).
3. Cell Lysis and Protein Quantification: a. After the treatment period, collect the cells by centrifugation. b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA protein assay.
4. Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-GSK3α (Tyr279) and total GSK3α. d. Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for treating AML cells with this compound for protein analysis.
References
- 1. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 2. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-BRD0705
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (Rac)-BRD0705 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid form and solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Subsequently, this stock solution can be diluted into aqueous buffers or cell culture media for your experiments. To minimize the potential for degradation, it is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded at a lower temperature or due to solvent evaporation. Gently warm the solution and vortex or sonicate to attempt redissolution. If precipitation persists, it is recommended to prepare a fresh stock solution. Storing aliquots at a slightly lower concentration can also help prevent this issue.
Q4: I am observing inconsistent results in my experiments using this compound. Could this be related to its stability?
A4: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound in your experimental solution can be affected by factors such as pH, temperature, light exposure, and the presence of reactive components in the buffer or media. It is crucial to follow best practices for solution preparation and storage. If you suspect degradation, a stability assessment is recommended.
Solubility and Storage Data
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 64 mg/mL (199.11 mM)[1] | Use of fresh, moisture-absorbing DMSO is recommended as water content can reduce solubility[1]. |
| In vivo Formulation 1 | 5 mg/mL (15.56 mM)[2] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. Prepare fresh[2]. |
| In vivo Formulation 2 | ≥ 2.08 mg/mL (6.47 mM)[3] | 10% DMSO + 90% (20% SBE-β-CD in Saline). Prepare fresh[3]. |
| In vivo Formulation 3 | ≥ 2.08 mg/mL (6.47 mM)[3] | 10% DMSO + 90% Corn Oil. Prepare fresh[3]. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution in Solvent | -80°C | 1 year | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [1] |
Troubleshooting Guides
Issue: Compound Inactivity or Reduced Potency
If you observe a decrease in the expected biological activity of this compound, consider the following troubleshooting steps.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, cell culture medium, PBS)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with formic acid)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solution: Dilute the stock solution to the final desired concentration in the test solvent or buffer.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute if necessary, and inject it into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Samples: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
Signaling Pathway
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). GSK3α is a serine/threonine kinase involved in various cellular processes. The simplified diagram below illustrates a key pathway regulated by GSK3α.
References
Optimizing (Rac)-BRD0705 concentration in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (Rac)-BRD0705 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2] It has an IC50 of 66 nM for GSK3α and is approximately 8-fold more selective for GSK3α over its paralog GSK3β (IC50 of 515 nM).[1][2][3] A key feature of BRD0705 is that it inhibits GSK3α kinase function without leading to the stabilization of β-catenin, a common effect of pan-GSK3 inhibitors.[1][4][5] This selective inhibition allows for the decoupling of GSK3α activity from the canonical Wnt/β-catenin signaling pathway.[5][6]
Q2: What is a typical starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a common starting point for in vitro experiments is in the low micromolar range. For example, in studies with Acute Myeloid Leukemia (AML) cells, concentrations around 20 μM have been used.[1] For pluripotent stem cells, effective concentrations have been reported in the range of 4-20 μM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be kept at -20°C or -80°C.[7] When preparing working solutions for in vitro experiments, the DMSO stock is further diluted in cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).
Q4: What are the known applications of this compound in vitro?
This compound has been utilized in several in vitro applications, including:
-
Acute Myeloid Leukemia (AML): It has been shown to induce myeloid differentiation and impair colony formation in AML cells.[1][4][5]
-
Stem Cell Biology: BRD0705 promotes the self-renewal of embryonic stem cells (ESCs) and epiblast stem cells (EpiSCs) in a β-catenin-independent manner.[6]
-
Neuroscience: It has been investigated for its role in correcting pathophysiology in a mouse model of Fragile X syndrome by blocking mGluR-stimulated protein synthesis.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at the expected concentration. | Cell line may be insensitive to GSK3α inhibition. | - Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 50 µM).- Verify the expression and activity of GSK3α in your cell line.- Ensure the compound has been properly dissolved and stored. |
| High cell toxicity or off-target effects observed. | Concentration may be too high. | - Lower the concentration of this compound.- Reduce the treatment duration.- Test for off-target effects on related kinases, such as CDKs, for which BRD0705 has some inhibitory activity at higher concentrations.[5] |
| Compound precipitates in the culture medium. | Poor solubility of the compound at the working concentration. | - Ensure the final DMSO concentration in the medium is as low as possible (ideally <0.1%).- Prepare fresh working solutions for each experiment.- Consider using a formulation with solubilizing agents like PEG300 and Tween80 for specific applications, though this is more common for in vivo studies.[1][3] |
| Inconsistent results between experiments. | Variability in experimental conditions. | - Standardize cell seeding density, treatment duration, and passage number.- Ensure consistent preparation and storage of the this compound stock solution.- Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| GSK3α | Cell-free assay | 66 nM (IC50) | [1] |
| GSK3β | Cell-free assay | 515 nM (IC50) | [1] |
| GSK3α | Cell-free assay | 4.8 µM (Kd) | [1] |
Table 2: Exemplary In Vitro Concentrations of this compound
| Cell Type | Application | Concentration Range | Reference |
| Acute Myeloid Leukemia (AML) cells | Induction of differentiation | 20 µM | [1] |
| Embryonic Stem Cells (ESCs) | Maintenance of self-renewal | 4 - 20 µM | [6] |
| SH-SY5Y cells | Inhibition of CRMP2 phosphorylation | 10 µM | [8] |
| U937 cells | Inhibition of GSK3α phosphorylation | 10 - 40 µM | [7] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qRT-PCR, or cell viability assays.
Protocol 2: Colony Formation Assay in AML Cells
-
Cell Preparation: Harvest AML cells and resuspend them in a suitable semi-solid medium (e.g., MethoCult™).
-
Treatment: Add this compound at various concentrations to the semi-solid medium containing the cells.
-
Plating: Plate the cell/compound mixture into petri dishes.
-
Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO2.
-
Colony Counting: After the incubation period, count the number of colonies in each dish.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect on colony formation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BRD0705
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of BRD0705. It includes troubleshooting guides and frequently asked questions to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BRD0705?
A1: BRD0705 is a potent and paralog-selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM and a Kd of 4.8 μM.[1][2]
Q2: How selective is BRD0705 for GSK3α over GSK3β?
A2: BRD0705 exhibits approximately 8-fold selectivity for GSK3α over GSK3β, with an IC50 of 515 nM for GSK3β.[1][2]
Q3: What are the known off-target effects of BRD0705?
A3: In a screen against 311 kinases, BRD0705 demonstrated excellent overall selectivity.[1][3][4] The most significant off-target interactions were observed with the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5, with IC50 values in the micromolar range.[1][3][4]
Q4: Does BRD0705 treatment lead to the stabilization of β-catenin?
A4: No, a key feature of BRD0705 is that it inhibits GSK3α kinase function without stabilizing β-catenin.[2][3][5] This mitigates potential neoplastic concerns associated with dual GSK3α/β inhibitors that can activate the WNT/β-catenin pathway.[3][5] In some cellular contexts, TCF/LEF induction, a downstream effect of β-catenin stabilization, was only observed at very high concentrations (60 μM) of BRD0705.[3]
Q5: What is the functional consequence of BRD0705's selectivity in a cellular context?
A5: BRD0705 treatment selectively impairs the phosphorylation of GSK3α at Tyr279 in a time- and concentration-dependent manner, without affecting the corresponding phosphorylation of GSK3β at Tyr216.[1][4] This selective on-target activity has been demonstrated in various cell-based systems, including primary AML cells.[3]
Kinase Selectivity Profile of BRD0705
| Target | IC50 / Kd | Selectivity vs. GSK3α | Reference |
| GSK3α | 66 nM (IC50) | - | [1][2] |
| 4.8 µM (Kd) | [1][2] | ||
| GSK3β | 515 nM (IC50) | 8-fold | [1][2] |
| CDK2 | 6.87 µM (IC50) | 87-fold | [1][3][4] |
| CDK5 | 9.20 µM (IC50) | 116-fold | [1][3][4] |
| CDK3 | 9.74 µM (IC50) | 123-fold | [1][3][4] |
Troubleshooting Guide
Issue 1: Unexpected activation of the WNT/β-catenin pathway.
-
Question: I am observing an increase in β-catenin levels or activation of TCF/LEF reporter assays after treating my cells with BRD0705. Why is this happening?
-
Answer:
-
Concentration: Verify the concentration of BRD0705 being used. While highly selective, extremely high concentrations (e.g., 60 µM in TF-1 cells) have been reported to potentially induce TCF/LEF activity.[3] Consider performing a dose-response experiment to ensure you are using a concentration that is selective for GSK3α inhibition without affecting the β-catenin pathway.
-
Cellular Context: The cellular context can influence signaling pathways. The decoupling of GSK3α inhibition from β-catenin stabilization has been demonstrated in multiple cell lines, but cell-type-specific responses may exist.[3][5]
-
Compound Purity: Ensure the purity of your BRD0705 compound. Impurities could potentially have off-target effects.
-
Control Compound: Use the inactive enantiomer, BRD5648, as a negative control to confirm that the observed effects are due to the on-target activity of BRD0705.[3]
-
Issue 2: Lack of a clear phenotypic effect in my cellular model.
-
Question: I am not observing the expected biological effect (e.g., differentiation, impaired colony formation) in my AML cell line after BRD0705 treatment. What should I check?
-
Answer:
-
Target Engagement: Confirm that BRD0705 is engaging its target in your specific cell line. You can do this by performing a western blot to check for a decrease in the phosphorylation of GSK3α at Tyr279.[1][3][4] You should not see a significant change in the phosphorylation of GSK3β at Tyr216.[1][3][4]
-
Concentration and Time: Optimize the concentration and duration of BRD0705 treatment. The effective concentration can vary between cell lines. Effects on GSK3α phosphorylation have been observed within hours, while phenotypic changes like differentiation may require longer incubation times.[1][4]
-
Cell Line Sensitivity: While BRD0705 has shown efficacy in several AML cell lines (e.g., HL-60, NB-4, U937, TF-1, MOLM13, and MV4–11), sensitivity can vary.[1][3] Your specific cell model may be less dependent on GSK3α signaling for the phenotype you are studying.
-
Issue 3: Discrepancies between in vitro kinase assay data and cellular effects.
-
Question: The potent in vitro IC50 of BRD0705 against GSK3α is not translating to a potent effect in my cellular assay. What could be the reason?
-
Answer:
-
Cellular Permeability and Efflux: The compound may have poor cell permeability or be subject to efflux pumps in your specific cell type, leading to a lower intracellular concentration than expected.
-
Protein Binding: Binding to plasma proteins in the cell culture medium can reduce the free concentration of BRD0705 available to interact with its target.
-
ATP Competition: As an ATP-competitive inhibitor, the high intracellular concentration of ATP can compete with BRD0705 for binding to GSK3α, leading to a rightward shift in the effective concentration required in a cellular environment compared to a cell-free kinase assay.
-
Experimental Protocols & Workflows
Signaling Pathway: BRD0705's Selective Inhibition of GSK3α
Caption: BRD0705 selectively inhibits GSK3α, avoiding β-catenin stabilization.
Experimental Workflow: Kinase Profiling
Caption: Workflow for assessing off-target effects via kinase profiling.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) - General Workflow
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a specified concentration of BRD0705.
-
Incubate for a predetermined amount of time to allow for compound uptake and target engagement.
-
-
Heating Step:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. This step is crucial for determining the optimal melting temperature in a preliminary experiment. For subsequent isothermal experiments, a single temperature that provides a partial unfolding of the target protein is used.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins. This can be achieved through methods like freeze-thaw cycles, sonication, or the use of lysis buffers.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble GSK3α in each sample using methods such as:
-
-
Data Analysis:
-
Quantify the amount of soluble GSK3α at each temperature for both the vehicle and BRD0705-treated samples.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of BRD0705 indicates target engagement and stabilization.
-
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Shift Assay as a Tool to Evaluate the Release of Breakdown Peptides from Cowpea β-Vignin during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-BRD0705
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-BRD0705 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2] It exhibits approximately 8-fold selectivity for GSK3α over its paralog, GSK3β.[3] A key feature of BRD0705 is that it inhibits the kinase function of GSK3α without stabilizing β-catenin, which mitigates potential concerns about neoplastic transformation that can be associated with dual GSK3α/β inhibitors.[1][4]
Q2: In which research areas and cell types is BRD0705 commonly used?
A2: BRD0705 is primarily utilized in acute myeloid leukemia (AML) research, where it has been shown to induce myeloid differentiation and impair colony formation in various AML cell lines.[2][4][5] It has also been investigated for its role in promoting self-renewal in different stem cell states.[6][7]
Q3: What is the recommended solvent and storage condition for BRD0705?
A3: BRD0705 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, consider preparing smaller aliquots.
Q4: Does BRD0705 exhibit toxicity towards normal, non-cancerous cells?
A4: Studies have shown that BRD0705 has no apparent toxic effect on normal hematopoietic cells, suggesting a therapeutic window for selectively targeting leukemic cells.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | High Concentration: The concentration of BRD0705 may be too high for your specific cell line, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Start with a broad range of concentrations and use a cell viability assay (e.g., MTT, MTS) to determine the IC50 or a suitable non-toxic range for your experimental goals. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as your treatment group) in your experiments to account for any solvent-related effects. | |
| Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma, leading to cell death. | Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock of cells. | |
| Precipitation of the Compound in Culture Medium | Poor Solubility: BRD0705 may have limited solubility in your cell culture medium, especially at higher concentrations. | Prepare fresh dilutions of BRD0705 from a concentrated stock solution just before use. Ensure thorough mixing when diluting the compound into the medium. If precipitation persists, consider using a lower concentration or a different formulation if available. |
| Inconsistent or Non-reproducible Results | Inconsistent Cell Seeding: Variations in the number of cells seeded can lead to inconsistent results. | Ensure a uniform and consistent cell density across all wells and experiments. Use a cell counter to accurately determine cell numbers before seeding. |
| Variability in Compound Potency: The activity of BRD0705 may degrade over time, especially with improper storage. | Use freshly prepared dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | |
| Cell Line Heterogeneity: The response to BRD0705 may vary depending on the passage number and heterogeneity of your cell line. | Use cells within a consistent and low passage number range for your experiments. | |
| No Observable Effect on Target Cells | Sub-optimal Concentration: The concentration of BRD0705 may be too low to elicit a biological response. | Refer to the literature for effective concentrations in similar cell lines.[2][3] Perform a dose-response study to identify the effective concentration range for your specific cell line and assay. |
| Incorrect Target: Your cell line may not be dependent on the GSK3α pathway for the phenotype you are studying. | Confirm the expression and activity of GSK3α in your cell line. Consider using a positive control (a cell line known to be sensitive to GSK3α inhibition) to validate your experimental setup. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| GSK3α | 66 nM | Cell-free assay |
| GSK3β | 515 nM | Cell-free assay |
| Data sourced from Selleck Chemicals and MedchemExpress.[1][3] |
Table 2: Effects of this compound on AML Cell Lines
| Cell Line | Effect | Observed Concentration Range |
| MOLM13 | Impaired colony formation | Concentration-dependent |
| TF-1 | Impaired colony formation | Concentration-dependent |
| U937 | Impaired colony formation, Impaired GSK3α Tyr279 phosphorylation | Concentration-dependent, 10-40 µM |
| MV4-11 | Impaired colony formation | Concentration-dependent |
| HL-60 | Impaired colony formation | Concentration-dependent |
| NB4 | Impaired colony formation | Concentration-dependent |
| Data indicates that BRD0705 impairs colony formation in a concentration-dependent manner in these AML cell lines.[2][3] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of BRD0705. It is recommended to optimize the conditions for your specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of BRD0705 in complete culture medium from a concentrated DMSO stock. Include a vehicle-only control (DMSO at the same final concentration as the highest BRD0705 concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of BRD0705.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Protocol 2: Colony Formation Assay
This protocol is adapted from studies investigating the effect of BRD0705 on AML cell lines.[2]
Materials:
-
This compound
-
AML cell lines (e.g., MOLM13, U937)
-
Complete cell culture medium
-
Methylcellulose-based medium
-
6-well plates or 35 mm dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Harvest and count the AML cells.
-
Treatment Preparation: Prepare single-cell suspensions in complete medium containing various concentrations of BRD0705 or a vehicle control.
-
Plating: Mix the cell suspension with the methylcellulose-based medium according to the manufacturer's instructions and plate the mixture into 6-well plates or 35 mm dishes.
-
Incubation: Incubate the plates for 7-14 days in a humidified incubator.
-
Colony Counting: After the incubation period, count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.
-
Data Analysis: Normalize the number of colonies in the BRD0705-treated groups to the vehicle control group to determine the effect on colony formation.
Visualizations
Caption: Simplified signaling pathway of GSK3α and the inhibitory action of this compound.
Caption: General experimental workflow for determining the toxicity of this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-BRD0705 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo use of (Rac)-BRD0705, a selective GSK3α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: this compound is poorly soluble in aqueous solutions and requires a co-solvent formulation for in vivo administration. The most commonly recommended vehicle for oral gavage is a mixture of DMSO, PEG300, Tween 80, and saline. Corn oil can also be used as a vehicle.
Q2: How do I prepare a stock solution of this compound?
A2: High-concentration stock solutions of this compound can be prepared in 100% DMSO. For example, a stock solution of up to 300 mg/mL in DMSO can be achieved, though sonication may be necessary to fully dissolve the compound[1]. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[2].
Q3: What are the specific formulations for preparing this compound for oral gavage in mice?
A3: Several formulations have been successfully used. The choice of formulation may depend on the required final concentration and the specific experimental needs. Below are two commonly cited protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding aqueous solution. | The compound is crashing out of the initial solvent (e.g., DMSO) when the aqueous component is added. | Ensure the components are added in the correct order as specified in the protocols. Mix thoroughly after each addition. Gentle warming and sonication can help maintain solubility[1][3]. |
| Phase separation in the final formulation. | The components of the vehicle are not fully miscible at the prepared ratios. | Vortex the solution thoroughly. If separation persists, preparing the formulation fresh before each use is recommended. For corn oil-based formulations, ensure vigorous mixing to create a uniform suspension. |
| Difficulty achieving the desired concentration. | The required dose exceeds the solubility limit of the chosen formulation. | Refer to the solubility data in the tables below. It may be necessary to adjust the dosing volume or split the dose. For instance, in some studies, the compound was administered twice daily[3][4]. |
| Animal showing signs of distress after administration. | The vehicle, particularly at high concentrations of DMSO or Tween 80, may cause adverse effects. | Observe animals closely for any signs of toxicity. If issues arise, consider alternative formulations with lower percentages of potentially irritating components. Always consult your institution's animal care and use committee guidelines. |
Experimental Protocols
Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation
This protocol is suitable for achieving a concentration of up to 7.5 mg/mL[3].
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or PBS
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 75 mg/mL)[3].
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. For a final formulation of 10% DMSO and 40% PEG300, you would add 4 parts PEG300 for every 1 part of DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add Tween 80 to a final concentration of 5%. Mix until clear.
-
Finally, add saline or PBS to reach the final volume (e.g., to a final concentration of 45%). Mix thoroughly.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[3].
-
It is recommended to prepare this formulation fresh before each use[3].
Protocol 2: DMSO/Corn Oil Formulation
This formulation can also achieve a concentration of at least 7.5 mg/mL[3].
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of corn oil.
-
Add the DMSO stock solution to the corn oil to achieve the desired final concentration of DMSO (e.g., 10%) and drug concentration.
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
This formulation should be used immediately after preparation.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 64 mg/mL (199.11 mM)[2] | Sonication is recommended. Use fresh, anhydrous DMSO[1][2]. |
| Ethanol | 64 mg/mL[2] | |
| Water | Insoluble[2] |
Table 2: In Vivo Formulations for this compound
| Formulation Composition | Achievable Concentration | Administration Route | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 7.5 mg/mL (23.33 mM)[3] | Oral gavage[1][3] | MedchemExpress[3] |
| 10% DMSO + 90% Corn Oil | ≥ 7.5 mg/mL (23.33 mM)[3] | Oral gavage[3] | MedchemExpress[3] |
| 5% DMSO + 30% PEG300 + Aqueous solution | Not specified | Oral gavage | TargetMol[1] |
Visualizations
Signaling Pathway of GSK3α Inhibition by BRD0705
Caption: Inhibition of GSK3α by BRD0705 prevents substrate phosphorylation.
Experimental Workflow for In Vivo Formulation Preparation
Caption: Step-by-step workflow for preparing an aqueous formulation of this compound.
Logical Relationship for Troubleshooting Formulation Issues
Caption: A decision tree for troubleshooting common this compound formulation problems.
References
Technical Support Center: Overcoming Resistance to GSK3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Glycogen Synthase Kinase 3 (GSK3) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are my cells showing high levels of cytotoxicity even at low concentrations of a GSK3 inhibitor?
A1: Unexpected cytotoxicity can stem from several factors. While potent, high concentrations of GSK3 inhibitors can lead to off-target effects and cellular stress, resulting in apoptosis or necrosis.[1] Complete inhibition of GSK3 can also disrupt essential physiological processes, as GSK3 is involved in a wide array of cellular functions, including metabolism and cell proliferation.[1] The specific cell type and its metabolic state can also influence its sensitivity to GSK3 inhibition.[1]
Q2: I am not observing the expected biological effect after treating my cells with a GSK3 inhibitor. What could be the reason?
A2: A lack of efficacy can be due to several reasons. The concentration of the inhibitor may be too low for the specific cell line being used. It is crucial to confirm that the GSK3 pathway is active in your experimental model under basal conditions, as GSK3 is often constitutively active.[1] Additionally, the timing of the treatment and the endpoint analysis is critical; for instance, the stabilization of downstream targets like β-catenin can be transient.[1] It is highly recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration and time point.
Q3: How can I confirm that the GSK3 inhibitor is engaging its target in my cellular model?
A3: Direct measurement of GSK3 activity in cells can be challenging. A reliable and common method is to perform a Western blot to assess the phosphorylation status of a direct GSK3 substrate.[1] For example, inhibition of GSK3 leads to a decrease in the phosphorylation of β-catenin at Ser33/37/Thr41 or Tau at specific phospho-epitopes. An increase in total β-catenin levels is also indicative of GSK3 inhibition.[1]
Q4: What are the known mechanisms of resistance to GSK3 inhibitors?
A4: Resistance to GSK3 inhibitors, particularly in the context of cancer therapy, can arise from various mechanisms. ATP-competitive inhibitors, a common class of kinase inhibitors, are susceptible to resistance caused by point mutations in the ATP-binding site of the kinase.[2] In some breast cancer cell models, resistance to certain drugs was increased by the expression of a kinase-dead GSK-3β mutant and could be suppressed by MEK inhibitors, suggesting a role for the Raf/MEK/ERK pathway in resistance.[3] Furthermore, aberrant GSK3β expression has been observed in cancers that are resistant to chemotherapy, radiation, and targeted therapies.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for a GSK3 inhibitor.
| Potential Cause | Troubleshooting/Optimization |
| Cell Passage Number and Confluency | Maintain consistent cell passage numbers for experiments. Ensure a standardized cell seeding density to achieve similar confluency at the time of treatment. |
| "Edge Effect" in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and media components. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to maintain humidity.[4] |
| Incomplete Solubilization of Inhibitor | Ensure the inhibitor is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. |
Issue 2: High background or variable results in cell viability assays.
| Potential Cause | Troubleshooting/Optimization |
| Interference from Phenol (B47542) Red | Phenol red in culture medium can interfere with colorimetric assays like the MTT assay. Use phenol red-free medium during the assay or wash cells with PBS before adding the assay reagent.[4] |
| Serum Interference | Components in serum can interact with assay reagents. Consider using serum-free medium during the incubation step of the viability assay.[4] |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol). Gentle agitation on an orbital shaker can aid in dissolution.[4] |
| Contamination | Microbial contamination can affect metabolic assays. Regularly check cell cultures for any signs of contamination. |
Issue 3: Difficulty in detecting changes in downstream signaling.
| Potential Cause | Troubleshooting/Optimization | | Suboptimal Antibody | The primary antibody used for Western blotting may not be specific or sensitive enough. Validate your antibodies using positive and negative controls. | | Incorrect Time Point | The change in phosphorylation of a substrate may be transient. Perform a time-course experiment to determine the optimal duration of inhibitor treatment for observing changes in substrate phosphorylation.[1] | | Low Protein Expression | The target protein may be expressed at low levels in your cell line. Ensure you are loading a sufficient amount of protein for Western blot analysis. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6]
Materials:
-
Cells in culture
-
GSK3 inhibitor of interest
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the GSK3 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.[7]
Cell Viability Assessment: Luminescent ATP Assay (e.g., CellTiter-Glo®)
This method determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[1]
Materials:
-
Cells in culture
-
GSK3 inhibitor of interest
-
Opaque-walled 96-well plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a range of concentrations of the GSK3 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well.[8]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence Reading: Measure the luminescence using a luminometer.
In Vitro GSK3 Kinase Activity Assay (Luminescent)
This assay measures the activity of purified GSK3 by quantifying the amount of ATP remaining in solution following a kinase reaction using a luminescent-based method (e.g., ADP-Glo™ Kinase Assay).[9][10]
Materials:
-
Purified recombinant GSK3β enzyme
-
GSK3 substrate peptide
-
GSK3 inhibitor of interest
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, GSK3 substrate peptide, and the GSK3 inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to each well to initiate the kinase reaction. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 45 minutes).[10]
-
Stop Reaction and Deplete ATP: Add the first luminescent reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Generate Luminescent Signal: Add the second luminescent reagent (e.g., Kinase Detection Reagent) to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
Luminescence Reading: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
Signaling Pathways and Experimental Workflows
GSK3 in the Wnt/β-catenin Signaling Pathway
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing BRD0705 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the selective GSK3α inhibitor, BRD0705.
Frequently Asked Questions (FAQs)
Q1: What is BRD0705 and what is its primary mechanism of action?
A1: BRD0705 is a potent and orally active small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM.[1][2] It exhibits approximately 8-fold selectivity for GSK3α over its paralog, GSK3β (IC50 = 515 nM).[1][2] The primary mechanism of action of BRD0705 is the inhibition of the kinase activity of GSK3α.[1] A key feature of BRD0705 is that it does not stabilize β-catenin, a common concern with dual GSK3α/β inhibitors, thereby mitigating potential neoplastic concerns.[1][3]
Q2: What are the common research applications for BRD0705?
A2: BRD0705 is primarily used in acute myeloid leukemia (AML) research.[1][2] It has been shown to induce myeloid differentiation and impair colony formation in AML cells without affecting normal hematopoietic cells.[1][3] Additionally, it has been investigated for its role in promoting the self-renewal of various stem cell types, independent of β-catenin signaling.[4]
Q3: What is the recommended solvent and storage for BRD0705?
A3: BRD0705 is soluble in DMSO.[2][5] For long-term storage, the solid compound should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of BRD0705?
A4: While BRD0705 is highly selective for GSK3α, at higher concentrations, it can inhibit other kinases. The most notable off-targets are members of the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5, with IC50 values in the micromolar range (6.87 µM, 9.74 µM, and 9.20 µM, respectively).[3]
Troubleshooting Guides
Western Blot for Phospho-GSK3α (Tyr279)
Issue: Weak or No Signal for pGSK3α
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. Increase the incubation time (e.g., overnight at 4°C). |
| Low Protein Expression | Increase the total protein loaded onto the gel. Use a positive control (e.g., cell lysate known to express pGSK3α). Ensure the lysis buffer is appropriate for extracting nuclear and cytoplasmic proteins and contains phosphatase inhibitors. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. Ensure good contact between the gel and membrane and that the transfer buffer is correctly prepared. |
| Inactive Reagents | Use fresh lysis buffer with freshly added protease and phosphatase inhibitors. Ensure the secondary antibody and ECL substrate are not expired and have been stored correctly. |
| Incorrect BRD0705 Treatment | Confirm the concentration and incubation time of BRD0705. A typical concentration range is 10-40 µM for 2-24 hours.[1] |
Issue: High Background
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Use a different blocking agent (e.g., 5% BSA instead of milk, or vice versa). |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Add a mild detergent like Tween-20 to the wash buffer. |
Colony Formation Assay in AML Cell Lines
Issue: Inconsistent or No Colony Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Cell Seeding Density | Optimize the number of cells seeded per plate. This is cell-line dependent and may require titration. |
| Cell Viability Issues | Ensure cells are healthy and in the logarithmic growth phase before seeding. Minimize handling stress during the procedure. |
| Inhibitor Cytotoxicity | Perform a dose-response curve to determine the optimal concentration of BRD0705 that inhibits colony formation without causing excessive acute cell death. |
| Suboptimal Culture Conditions | Ensure the methylcellulose-based medium is properly prepared and contains the necessary cytokines for the specific AML cell line. Maintain proper humidity in the incubator to prevent plates from drying out. |
Issue: Merged or Diffuse Colonies
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Gently pipette the cell suspension up and down before adding to the methylcellulose (B11928114). |
| High Seeding Density | Reduce the number of cells seeded per plate to allow for the formation of distinct colonies. |
| Vibration or Disturbance | Place the incubator in a low-traffic area to avoid disturbing the plates during colony formation. |
TCF/LEF Luciferase Reporter Assay
Issue: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Transfection Efficiency | Use a consistent and optimized transfection protocol. Co-transfect with a control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with pipetting, especially for small volumes. Prepare a master mix for reagents to be added to multiple wells. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding and be consistent with the number of cells seeded per well. |
Issue: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Low Reporter Activity | Ensure the TCF/LEF reporter plasmid is appropriate for your cell line. Optimize the duration of BRD0705 treatment and the time of luciferase measurement. |
| High Background Luminescence | Use white, opaque-walled plates to minimize crosstalk between wells. Allow sufficient time after adding the luciferase substrate for the signal to stabilize before reading. |
| Cell Health | Ensure cells are healthy and not overgrown at the time of the assay. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-GSK3α
-
Cell Lysis:
-
Culture AML cells (e.g., U937) to the desired density and treat with BRD0705 (10-40 µM) or DMSO for the desired time (2-24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-GSK3α (Tyr279) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total GSK3α and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Colony Formation Assay
-
Cell Preparation:
-
Harvest AML cells in the logarithmic growth phase and perform a cell count.
-
Prepare a single-cell suspension.
-
-
Plating:
-
Prepare a solution of methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines and the desired concentration of BRD0705 or DMSO.
-
Add 500-1000 cells to the methylcellulose mixture and vortex gently.
-
Dispense the cell suspension into 35 mm culture dishes using a syringe with a blunt-end needle to avoid air bubbles.
-
Rotate the dish to ensure even distribution.
-
-
Incubation:
-
Place the dishes in a humidified incubator at 37°C with 5% CO2 for 10-14 days.
-
-
Colony Counting:
-
Count colonies (defined as aggregates of >40 cells) using an inverted microscope.
-
Protocol 3: TCF/LEF Luciferase Reporter Assay
-
Transfection:
-
Seed HEK293T or a relevant AML cell line in a 96-well plate.
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of BRD0705 or a positive control (e.g., a Wnt agonist) and a negative control (DMSO).
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of treatment, lyse the cells using the dual-luciferase assay buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the DMSO control.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of BRD0705
| Target | IC50 (nM) | Reference(s) |
| GSK3α | 66 | [1][2] |
| GSK3β | 515 | [1][2] |
| CDK2 | 6,870 | [3] |
| CDK3 | 9,740 | [3] |
| CDK5 | 9,200 | [3] |
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-BR-D0705 Inactive Enantiomer Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using (Rac)-BRD0705 and its inactive enantiomer control, BRD5648.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its inactive enantiomer?
A: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). BRD0705 is the active (S)-enantiomer, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3 alpha (GSK3α).[1][2][3] Its corresponding inactive (R)-enantiomer is BRD5648. BRD5648 serves as a crucial negative control in experiments to ensure that the observed effects of BRD0705 are due to its specific inhibition of GSK3α and not due to off-target effects or the compound's chemical structure.[4][5]
Q2: Why is it important to use an inactive enantiomer as a control?
A: In pharmacology and drug development, an inactive enantiomer is the ideal negative control.[6] Since the active and inactive enantiomers have identical physical and chemical properties, any difference in biological activity can be confidently attributed to the specific stereochemical interaction with the target protein.[6][7] This helps to validate that the observed phenotype is a direct result of inhibiting the intended target (an "on-target" effect).
Q3: What is the mechanism of action of the active enantiomer, BRD0705?
A: BRD0705 is an ATP-competitive inhibitor that is selective for GSK3α over GSK3β.[2][3][4] Unlike many dual GSK3α/β inhibitors, a key feature of BRD0705 is that it inhibits the kinase function of GSK3α without leading to the stabilization of β-catenin, a critical component of the Wnt signaling pathway.[4][5] This property mitigates potential concerns about neoplastic effects associated with β-catenin stabilization.[4]
Q4: At what concentration should I use the inactive control, BRD5648?
A: The inactive control, BRD5648, should be used at the same concentrations as the active enantiomer, BRD0705. This ensures a direct comparison and helps to rule out any non-specific effects that might occur at the tested concentrations.
Q5: How should I prepare and store this compound and BRD5648?
A: Both compounds are typically soluble in DMSO.[3] For stock solutions, it is recommended to dissolve the powder in DMSO; sonication may be required for complete dissolution.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability.[8] For experimental use, dilute the stock solution in the appropriate cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The "inactive" control (BRD5648) is showing some biological activity. | 1. High Concentration: At very high concentrations, even inactive compounds can exhibit off-target effects. 2. Impurity: The batch of the inactive control may contain a small amount of the active enantiomer. 3. Non-specific Effects: The observed effect may be unrelated to GSK3 inhibition and could be due to the chemical scaffold itself. | 1. Perform a dose-response curve for both the active and inactive enantiomers to determine a concentration range where the active compound is effective and the inactive one is not. 2. Check the certificate of analysis for the enantiomeric purity of your compound. If in doubt, consider purchasing from a different supplier. 3. This is valuable data. It suggests that the observed phenotype at that concentration may not be solely due to GSK3α inhibition. |
| Inconsistent results between experiments. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. 2. Cellular Health: Variations in cell passage number, density, or overall health can affect the response to treatment. 3. Experimental Variability: Inconsistent incubation times or other procedural variations. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. 2. Standardize your cell culture conditions. Ensure cells are healthy and within a consistent passage number range for all experiments. 3. Follow a detailed, standardized experimental protocol for all replicates. |
| The active compound (BRD0705) is not showing the expected effect. | 1. Incorrect Concentration: The concentration used may be too low to effectively inhibit GSK3α in your specific cell line or assay. 2. Cell Line Resistance: The chosen cell line may not be sensitive to GSK3α inhibition. 3. Compound Inactivity: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment to determine the optimal concentration for your system. 2. Confirm that GSK3α is expressed and active in your cell line. Consider testing a different cell line known to be responsive to GSK3 inhibition. 3. Use a fresh aliquot of the compound or purchase a new batch. |
Quantitative Data
The following table summarizes the inhibitory activity of the active enantiomer, BRD0705, and its inactive control, BRD5648.
| Compound | Target | IC50 | Kd |
| BRD0705 (Active Enantiomer) | GSK3α | 66 nM[1][2][3] | 4.8 µM[1][2][3] |
| GSK3β | 515 nM[1][2][3] | ||
| BRD5648 (Inactive Enantiomer) | GSK3α/β | Inactive[4][5] | Not applicable |
| This compound | GSK3α/β | Less active than pure BRD0705[9] | Not applicable |
Experimental Protocols
Protocol: Validating On-Target Activity of BRD0705 using BRD5648 Control in Acute Myeloid Leukemia (AML) Cell Lines
This protocol describes a typical experiment to assess the on-target effects of BRD0705 by comparing its activity to the inactive enantiomer, BRD5648.
1. Cell Culture and Seeding:
- Culture AML cells (e.g., MOLM13, U937) in appropriate media and conditions.
- Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
2. Compound Preparation:
- Prepare 10 mM stock solutions of BRD0705 and BRD5648 in DMSO.
- On the day of the experiment, prepare serial dilutions of both compounds in the cell culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 40 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
3. Cell Treatment:
- Add the diluted compounds and the vehicle control to the appropriate wells.
- Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
4. Endpoint Assays:
5. Expected Results:
- Viability Assay: BRD0705 should induce a dose-dependent decrease in cell viability, while BRD5648 should have little to no effect at the same concentrations.
- Western Blot: Treatment with BRD0705 should lead to a decrease in the phosphorylation of GSK3α at Tyr279, indicating target engagement.[2] In contrast, BRD5648 should not affect the phosphorylation status of GSK3α.[4][5] Neither compound is expected to cause a significant change in total β-catenin levels.[4][5]
Visualizations
Caption: Experimental workflow for comparing active and inactive enantiomers.
References
- 1. BRD5648 | GSK-3 | TargetMol [targetmol.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Validation & Comparative
(Rac)-BRD0705 vs. CHIR99021: A Comparative Guide for Stem Cell Research
For researchers in stem cell biology and drug development, the choice of small molecules to manipulate cell fate is critical. Among the vast array of available compounds, inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK3) have proven to be powerful tools for maintaining pluripotency and directing differentiation. This guide provides a detailed comparison of two prominent GSK3 inhibitors: (Rac)-BRD0705, a selective GSK3α inhibitor, and CHIR99021, a potent pan-GSK3 inhibitor.
At a Glance: Key Differences
| Feature | This compound | CHIR99021 |
| Target | Selective inhibitor of GSK3α[1][2][3][4] | Potent inhibitor of both GSK3α and GSK3β[5][6][7][8] |
| Mechanism of Action | Promotes self-renewal independently of β-catenin signaling[1][2] | Activates the canonical Wnt/β-catenin signaling pathway[5][6][9][10] |
| Primary Use in Stem Cells | Maintenance of diverse stem cell states (naive, primed, neural)[1][2]; Co-culture of different pluripotent states[1] | Maintenance of pluripotency (ESCs, iPSCs)[5][7][11]; Directed differentiation and reprogramming[5][7] |
| Selectivity (IC50) | GSK3α: 66 nM; GSK3β: 515 nM (8-fold selectivity for GSK3α)[3] | GSK3α: 10 nM; GSK3β: 6.7 nM[7] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and CHIR99021 lies in their target selectivity and the downstream signaling pathways they modulate.
This compound is a selective inhibitor of the GSK3α isoform.[1][2][3][4] This selectivity allows for the maintenance of stem cell self-renewal through a mechanism that is independent of the canonical Wnt/β-catenin pathway.[1][2] This is a significant advantage in experimental contexts where activation of Wnt signaling may be undesirable or lead to off-target effects. The β-catenin-independent mechanism of BRD0705 suggests that GSK3α plays a distinct role in regulating stem cell fate that is not solely tied to the Wnt pathway.
CHIR99021 , in contrast, is a potent inhibitor of both GSK3α and GSK3β isoforms.[5][6][7][8] Its primary mechanism of action in stem cells is the robust activation of the Wnt/β-catenin signaling pathway.[5][6][9][10] By inhibiting GSK3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes that are crucial for maintaining pluripotency.
Signaling Pathway Diagrams
Performance in Stem Cell Applications
Pluripotency Maintenance
Both compounds are effective at maintaining stem cell pluripotency, but their applications can differ based on the desired stem cell state.
This compound has been shown to support the long-term self-renewal of a broad range of stem cells, including naive mouse embryonic stem cells (ESCs), primed epiblast stem cells (EpiSCs), and even neural stem cells (NSCs).[1][2] A unique application of BRD0705, particularly in combination with the tankyrase inhibitor IWR1, is the stable co-culture of naive and primed pluripotent stem cells while preserving their distinct molecular and functional identities.[1] This offers a valuable tool for studying the interplay between different pluripotent states.
CHIR99021 is a cornerstone of many modern stem cell culture protocols, most notably in "2i" (two inhibitors) medium, where it is used alongside a MEK inhibitor to maintain mouse ESCs in a ground state of pluripotency.[7] It is widely used for the culture of both ESCs and induced pluripotent stem cells (iPSCs).[5][7][11]
| Application | This compound | CHIR99021 |
| Naive mESC Culture | Effective, can be used in serum-containing and serum-free media | Highly effective, a key component of 2i medium[7] |
| Primed EpiSC Culture | Supports long-term self-renewal[1] | Also used, often in combination with other factors[7] |
| Co-culture of Naive and Primed PSCs | Enables stable co-culture with IWR1[1] | Not a standard application |
| Neural Stem Cell Maintenance | Promotes self-renewal[1] | Can be used in some neural differentiation protocols[7] |
Differentiation and Reprogramming
CHIR99021 is extensively used to direct the differentiation of pluripotent stem cells into various lineages, such as mesoderm and endoderm, by mimicking Wnt signaling.[5] It is also a common component in cocktails of small molecules used for the reprogramming of somatic cells into iPSCs.[7]
The role of This compound in differentiation is less explored in the context of pluripotent stem cells. However, it has been shown to induce differentiation in acute myeloid leukemia (AML) cells, highlighting its potential in cancer therapy research.[4]
Experimental Protocols
General Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
CHIR99021: Prepare a 10 mM stock solution in DMSO.[5] Store at -20°C, protected from light.[5]
Mouse Embryonic Stem Cell Culture for Pluripotency Maintenance
This protocol provides a general framework. Optimal concentrations should be determined empirically for specific cell lines and experimental conditions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. agscientific.com [agscientific.com]
- 7. stemcell.com [stemcell.com]
- 8. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains | PLOS One [journals.plos.org]
- 10. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 11. CHIR99021 promotes self-renewal of mouse embryonic stem cells by modulation of protein-encoding gene and long intergenic non-coding RNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of GSK3 Inhibitors: BRD0705 and BRD3731
For Researchers, Scientists, and Drug Development Professionals
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a critical regulatory kinase implicated in a multitude of cellular processes and disease states, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3] The existence of two highly homologous paralogs, GSK3α and GSK3β, presents a significant challenge for targeted drug development.[1] While dual inhibitors of both paralogs have been developed, their clinical translation has been hampered by mechanism-based toxicities, largely attributed to the stabilization of β-catenin.[4] This has spurred the development of paralog-selective inhibitors to decouple the therapeutic effects from unwanted side effects.
This guide provides an objective comparison of two such inhibitors, BRD0705 and BRD3731, focusing on their selectivity profiles and the resulting functional consequences. These compounds were engineered to exploit a single amino acid difference within the ATP-binding site of the GSK3 paralogs, offering a powerful toolset to dissect their individual biological roles.[4][5][6][7]
Mechanism of Paralog Selectivity
The high degree of similarity in the ATP binding domains of GSK3α and GSK3β (95% identity, 100% similarity) makes the design of selective inhibitors a formidable challenge.[4] However, a key difference lies in a single "Asp-Glu switch" in the hinge-binding domain.[4][6][7] BRD0705 and BRD3731 were rationally designed to exploit this difference, enabling them to preferentially bind to and inhibit one paralog over the other.[4][5][6]
Quantitative Selectivity Profile
The selectivity of BRD0705 and BRD3731 has been rigorously characterized through various biochemical and cellular assays. The following table summarizes their inhibitory potency (IC50) and binding affinity (Kd) against their primary targets and key off-targets.
| Compound | Target | IC50 (nM) | Selectivity Fold (vs. other GSK3 paralog) | Kd (µM) | Key Off-Targets (IC50 µM) |
| BRD0705 | GSK3α | 66[8][9][10] | ~8-fold vs. GSK3β[9][10] | 4.8[8][9][10] | CDK2 (6.87), CDK3 (9.74), CDK5 (9.20)[4][9][10] |
| GSK3β | 515[8][9][10] | ||||
| BRD3731 | GSK3β | 15[1] | ~14-fold vs. GSK3α[1] | 3.3 (cellular context)[1] | Not explicitly detailed in the provided results. |
| GSK3α | 215[1] |
Signaling Pathway: GSK3 and the WNT/β-Catenin Pathway
GSK3 is a pivotal negative regulator in the canonical WNT signaling pathway. In the absence of a WNT signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK3, particularly dual inhibition of both paralogs, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate target genes associated with proliferation and stemness.[4] This stabilization is a major concern for therapeutic applications in oncology.[4]
Caption: The canonical WNT/β-catenin signaling pathway.
Experimental Protocols and Workflows
In Vitro Kinase Selectivity Profiling
To determine the selectivity of compounds like BRD0705 and BRD3731, they are often screened against a large panel of kinases. A common method is the microfluidic mobility shift assay.[11][12]
Caption: Workflow for an in vitro kinase selectivity assay.
Detailed Protocol: In Vitro Kinase Assay Panel
This protocol outlines a general method for in vitro kinase profiling.
-
Compound Preparation: Prepare a 12-point, 3-fold serial dilution of the test compound (e.g., BRD0705) in DMSO, starting from a high concentration (e.g., 33.3 µM).[4]
-
Assay Plate Preparation: In a multi-well plate, dispense the individual purified kinases from the screening panel into the appropriate wells containing kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted compound or a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature to allow the compound to bind to the kinases.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Reaction Termination: After a set incubation period, stop the reaction.
-
Detection: Measure the amount of phosphorylated substrate, which is proportional to kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate (B84403) or fluorescence-based assays.[13][14][15]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[13]
Cellular Assay: Immunofluorescence for β-Catenin Localization
To assess the functional consequences of GSK3 inhibition in cells, immunofluorescence can be used to visualize the localization of β-catenin.
Caption: Workflow for immunofluorescence staining of β-catenin.
Detailed Protocol: Immunofluorescence Staining of β-catenin [8]
-
Cell Culture: Plate cells (e.g., 293T or AML cell lines) on poly-L-Lysine coated slides.[8]
-
Treatment: Treat the cells with the desired concentration of the inhibitor (e.g., 20 µM BRD0705) or DMSO control for a specified time (e.g., 24 hours).[4][8]
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes.[8]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 for 30 minutes at 4°C.[8]
-
Blocking: Block non-specific antibody binding with a solution like 1% BSA for 1 hour.[8]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin for 1 hour.[8]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI.[8]
-
Mounting and Imaging: Mount the slides and visualize them using a confocal microscope to assess the subcellular localization of β-catenin.[8]
Functional Consequences of Selectivity in Acute Myeloid Leukemia (AML)
The differential selectivity of BRD0705 and BRD3731 leads to distinct functional outcomes, particularly in the context of AML, where GSK3α has been identified as a therapeutic target.[4][6][7]
-
BRD0705 (GSK3α-selective):
-
Inhibits GSK3α kinase function without causing the stabilization and nuclear translocation of β-catenin in AML cells.[4][6][8]
-
Induces myeloid differentiation and impairs colony formation in AML cell lines and primary patient samples.[4][6][8]
-
Shows no adverse effects on normal hematopoietic cells.[4]
-
In mouse models of AML, BRD0705 impairs leukemia initiation and prolongs survival.[4][8]
-
-
BRD3731 (GSK3β-selective):
-
Induces β-catenin stabilization starting at concentrations of 20 µM in some AML cell lines, such as HL-60.[4]
-
The effects on colony formation in AML cells are inconsistent; for instance, it impairs colony formation in TF-1 cells but increases it in MV4-11 cells.[1][9][10]
-
Did not show a significant effect on disease burden or survival in AML mouse models.[4]
-
These findings underscore the therapeutic potential of selectively targeting GSK3α in AML. The ability of BRD0705 to induce differentiation without activating the potentially oncogenic WNT/β-catenin pathway highlights the critical importance of paralog-selective inhibition.[4][6]
Conclusion
BRD0705 and BRD3731 are invaluable chemical tools for dissecting the distinct functions of GSK3α and GSK3β. BRD0705 exhibits approximately 8-fold selectivity for GSK3α, while BRD3731 displays around 14-fold selectivity for GSK3β. This selectivity is crucial, as demonstrated in AML models where the GSK3α-selective inhibitor BRD0705 promotes therapeutic differentiation without the liability of β-catenin stabilization seen with GSK3β or dual inhibition.[4][6] For researchers in drug development, the case of BRD0705 serves as a compelling proof-of-concept for the feasibility and therapeutic benefit of paralog-selective kinase inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 11. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validating the On-Target Effects of BRD0705: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD0705, a selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), with other GSK3 inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to BRD0705
BRD0705 is a potent and orally active inhibitor of GSK3α with a reported IC50 of 66 nM.[1][2] It exhibits approximately 8-fold selectivity for GSK3α over its paralog, GSK3β (IC50 of 515 nM).[1][2] A key feature of BRD0705 is its ability to inhibit GSK3α kinase activity without causing the stabilization of β-catenin, a common consequence of dual GSK3α/β inhibition that raises concerns about potential neoplastic effects.[2][3] This selective activity makes BRD0705 a valuable tool for studying the specific roles of GSK3α and a promising therapeutic candidate, particularly in acute myeloid leukemia (AML). In AML, BRD0705 has been shown to induce myeloid differentiation and impair colony formation in cancer cells without significantly affecting normal hematopoietic cells.[2][3]
Comparative Analysis of GSK3 Inhibitors
To validate the on-target effects of BRD0705, its activity is often compared with other GSK3 inhibitors with different selectivity profiles. This comparative approach helps to delineate the specific consequences of GSK3α inhibition.
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Key Characteristics |
| BRD0705 | GSK3α selective | 66 nM [1][2] | 515 nM [1][2] | Does not stabilize β-catenin. [2][3] |
| BRD0320 | Dual GSK3α/β | Not specified in search results | Not specified in search results | Induces β-catenin stabilization.[4] |
| BRD3731 | GSK3β selective | 215 nM[5][6] | 15 nM[5][6] | Induces β-catenin stabilization in some cell lines.[7] |
| CHIR99021 | Pan-GSK3 | 10 nM[8] | 6.7 nM[8] | Potent WNT activator through GSK3 inhibition.[8] |
Signaling Pathway of BRD0705 in AML
BRD0705's on-target effect in AML is primarily mediated by the selective inhibition of GSK3α, leading to the induction of myeloid differentiation. Unlike dual-target GSK3 inhibitors, BRD0705 achieves this without significantly activating the Wnt/β-catenin signaling pathway.
Experimental Workflow for On-Target Validation
A series of experiments are typically performed to validate the on-target effects of BRD0705 and differentiate its activity from other GSK3 inhibitors.
Experimental Protocols
Western Blot Analysis for Phospho-GSK3 and β-catenin
Objective: To assess the selective inhibition of GSK3α phosphorylation and the lack of β-catenin stabilization by BRD0705.
Protocol:
-
Cell Culture and Treatment: Culture human AML cell lines (e.g., U937, HL-60) in appropriate media. Treat cells with varying concentrations of BRD0705 (e.g., 10-40 µM), a dual GSK3α/β inhibitor (e.g., BRD0320), a GSK3β selective inhibitor (e.g., BRD3731), and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3α/β, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Myeloid Differentiation Assays
Objective: To evaluate the induction of myeloid differentiation in AML cells upon treatment with BRD0705.
A. Morphological Analysis (May-Grunwald-Giemsa Staining)
-
Cell Treatment and Cytospin: Treat AML cells with BRD0705 or controls for an appropriate duration (e.g., 6 days). Harvest the cells and prepare cytospins by centrifuging the cell suspension onto glass slides.
-
Staining:
-
Air dry the slides.
-
Fix the cells with methanol (B129727) for 3-5 minutes.
-
Stain with May-Grunwald solution for 5-10 minutes.
-
Rinse with a pH 6.8 buffer.
-
Counterstain with a diluted Giemsa solution for 15-30 minutes.
-
Rinse with distilled water and air dry.
-
-
Microscopy: Examine the slides under a light microscope to assess morphological changes indicative of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and cytoplasmic granulation.
B. Flow Cytometry for Differentiation Markers
-
Cell Treatment and Staining: Treat AML cells as described above. Harvest the cells and wash with PBS containing 2% FBS. Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD11b and CD14, for 30 minutes at 4°C in the dark.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of cells expressing the differentiation markers in the treated versus control groups.
Colony Formation Assay
Objective: To assess the effect of BRD0705 on the clonogenic potential of AML cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Plating in Methylcellulose: Mix the cells with a methylcellulose-based medium containing appropriate cytokines and the desired concentrations of BRD0705 or control compounds.
-
Incubation: Plate the cell-methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: Enumerate the number of colonies (defined as a cluster of >50 cells) in each dish using an inverted microscope.
-
Data Analysis: Compare the number of colonies in the BRD0705-treated groups to the control group to determine the effect on colony formation.
Conclusion
The validation of BRD0705's on-target effects relies on a multi-faceted approach that combines biochemical and cell-based assays. By comparing its activity with non-selective and paralog-selective GSK3 inhibitors, researchers can confirm its specific engagement of GSK3α. The experimental data consistently demonstrates that BRD0705 induces myeloid differentiation in AML cells without the undesirable stabilization of β-catenin, highlighting its potential as a targeted therapeutic agent. The protocols and workflows outlined in this guide provide a robust framework for the continued investigation and validation of BRD0705 and other selective kinase inhibitors.
References
- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. cellagentech.com [cellagentech.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. microxpress.in [microxpress.in]
- 6. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. laboratorytests.org [laboratorytests.org]
- 8. stemcell.com [stemcell.com]
Validating BRD0705 Efficacy: A Comparative Guide Using GSK3α Knockout Cells
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a selective inhibitor is paramount. This guide provides a comparative analysis of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), using wild-type and GSK3α knockout (GSK3α⁻/⁻) cells. The data presented here unequivocally demonstrates that the cellular effects of BRD0705 are mediated through its specific inhibition of GSK3α.
BRD0705 is a first-in-class, paralog-selective GSK3α inhibitor with an IC50 of 66 nM, demonstrating an 8-fold higher selectivity for GSK3α over GSK3β (IC50 of 515 nM)[1][2][3][4]. Its mechanism of action involves inhibiting the kinase function of GSK3α without stabilizing β-catenin, a key concern in the development of GSK3 inhibitors due to potential neoplastic effects[5][6]. The validation of BRD0705's selectivity and on-target activity has been robustly demonstrated through the use of GSK3α knockout cells in various biological contexts, including embryonic stem cell (ESC) self-renewal and acute myeloid leukemia (AML) cell differentiation[6][7][8].
Comparative Performance of BRD0705 in Wild-Type vs. GSK3α Knockout Cells
The following tables summarize the key experimental findings comparing the effects of BRD0705 in wild-type cells versus their GSK3α knockout counterparts. These studies highlight the dependency of BRD0705's activity on the presence of its target, GSK3α.
Table 1: Effect of BRD0705 on Embryonic Stem Cell (ESC) Self-Renewal
| Cell Line | Treatment Condition | Outcome | Reference |
| Wild-Type ESCs | PD03/N2B27 + BRD0705 | Maintained self-renewal | [8] |
| Gsk3α⁻/⁻ ESCs | PD03/N2B27 + BRD0705 | No additional benefit to self-renewal | [8] |
| Gsk3β⁻/⁻ ESCs | PD03/N2B27 + BRD0705 | Maintained self-renewal | [8] |
This data indicates that BRD0705's ability to promote ESC self-renewal is specifically mediated through the inhibition of GSK3α, as its effect is absent in cells lacking this protein.
Table 2: Induction of Differentiation in Acute Myeloid Leukemia (AML) Cells by BRD0705
| Cell Line | Treatment | Key Finding | Reference |
| GSK3α expressing AML clones | BRD0705 | Increased expression of differentiation marker CD11b | [6] |
| GSK3α knockout (KO) AML clones | BRD0705 | No additional increase in CD11b expression | [6] |
This evidence strongly supports that the pro-differentiative effects of BRD0705 in AML cells are a direct result of its on-target inhibition of GSK3α.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental logic, the following diagrams have been generated.
Caption: GSK3α signaling pathway and the inhibitory action of BRD0705.
Caption: Experimental workflow for validating BRD0705's on-target activity using knockout cells.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the on-target effects of BRD0705.
Embryonic Stem Cell (ESC) Self-Renewal Assay
Objective: To determine if the pro-self-renewal effect of BRD0705 is dependent on GSK3α.
Methodology:
-
Cell Culture: Wild-type, Gsk3α⁻/⁻, and Gsk3β⁻/⁻ mouse ESCs are cultured in serum-free N2B27 medium.
-
Treatment: Cells are treated with the MEK inhibitor PD0325901 (PD03) alone, or in combination with either the pan-GSK3 inhibitor CHIR99021 or BRD0705.
-
Passaging: Cells are passaged multiple times under these conditions.
-
Analysis: The maintenance of an undifferentiated state is assessed by colony morphology and expression of pluripotency markers. The expectation is that BRD0705 will maintain self-renewal in wild-type and Gsk3β⁻/⁻ ESCs but will have no additional effect in Gsk3α⁻/⁻ ESCs, which already exhibit sustained self-renewal in the presence of PD03 alone[8].
AML Cell Differentiation Assay
Objective: To validate that BRD0705 induces differentiation in AML cells through the specific inhibition of GSK3α.
Methodology:
-
Cell Lines: Isogenic AML cell lines, one expressing wild-type GSK3α and the other with a GSK3α knockout, are used.
-
Treatment: Both cell lines are treated with a concentration-range of BRD0705 or a vehicle control for a specified period (e.g., 24-72 hours).
-
Flow Cytometry: Following treatment, cells are stained with fluorescently-labeled antibodies against myeloid differentiation markers, such as CD11b.
-
Analysis: The percentage of cells expressing the differentiation marker is quantified by flow cytometry. A significant increase in the differentiation marker is expected in the wild-type cells treated with BRD0705, while no significant change is expected in the GSK3α knockout cells[6].
Conclusion
The use of GSK3α knockout cells provides unequivocal evidence for the on-target selectivity of BRD0705. The lack of a significant cellular response to BRD0705 in the absence of GSK3α confirms that its biological activities, such as promoting ESC self-renewal and inducing AML cell differentiation, are mediated through the specific inhibition of its intended target. This validation is a critical step in the development of BRD0705 as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Paralog-Specific Roles of GSK3α: A Comparative Guide to BRD0705 and its Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective GSK3α inhibitor, BRD0705, with genetic models and alternative pharmacological tools. We delve into the experimental data that supports its mechanism of action and highlight its utility in dissecting the distinct functions of GSK3 paralogs.
BRD0705 has emerged as a critical tool for investigating the specific biological roles of glycogen (B147801) synthase kinase 3α (GSK3α), a serine/threonine kinase implicated in a multitude of cellular processes and disease states.[1][2] Its high selectivity for GSK3α over its close paralog, GSK3β, offers a significant advantage over dual inhibitors, enabling the decoupling of their respective signaling pathways.[2][3] This guide presents a cross-validation of BRD0705's pharmacological effects with findings from genetic models, providing a comprehensive resource for researchers in the field.
Performance Comparison: BRD0705 vs. Alternative Approaches
The development of BRD0705 was spurred by genetic studies identifying GSK3α as a therapeutic target, particularly in acute myeloid leukemia (AML).[2][3] Pharmacological inhibition with BRD0705 has been shown to phenocopy the effects of genetic suppression of GSK3α, inducing myeloid differentiation and impairing colony formation in AML cells, while having minimal impact on normal hematopoietic cells.[2] This stands in contrast to dual GSK3α/β inhibitors, which can lead to the stabilization of β-catenin and potential neoplastic concerns.[1][2][3]
| Inhibitor/Model | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Key Biological Effect | Reference |
| BRD0705 | GSK3α | 66 nM | 515 nM | Induces AML cell differentiation without β-catenin stabilization | [1][4] |
| BRD0320 | GSK3α/β | - | - | Induces β-catenin signaling | [2][3] |
| BRD3731 | GSK3β | - | - | Induces β-catenin signaling in some AML lines | [2] |
| Genetic Knockdown of GSK3α | GSK3α | N/A | N/A | Promotes AML cell differentiation | [3] |
| Genetic Knockdown of GSK3β | GSK3β | N/A | N/A | Effects on β-catenin are context-dependent | [2] |
Signaling Pathways and Experimental Workflows
The selectivity of BRD0705 allows for the precise dissection of GSK3α-mediated signaling. A key pathway of interest is its role in AML, where its inhibition promotes differentiation through a β-catenin-independent mechanism.
A typical experimental workflow to validate the on-target effects of BRD0705 involves comparing its activity with a dual inhibitor and a paralog-selective inhibitor for GSK3β.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments involving BRD0705.
Cell-Based Assays
-
Cell Culture: AML cell lines (e.g., HL-60, NB-4, U937, TF-1, MOLM13, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Differentiation Assay: Cells are treated with DMSO (vehicle) or BRD0705 at various concentrations for a specified period (e.g., 24 hours).[1] Differentiation is assessed by flow cytometry for myeloid markers such as CD11b or by morphological analysis of cytospun cells stained with Wright-Giemsa.
-
Colony Formation Assay: AML cells are plated in methylcellulose-based medium containing cytokines and treated with different concentrations of BRD0705. Colonies are counted after a designated incubation period (e.g., 10-14 days) to assess the impact on clonogenic growth.[2]
-
β-catenin Reporter Assay: Cells are transfected with a TCF/LEF luciferase reporter construct. Following treatment with GSK3 inhibitors, luciferase activity is measured to determine the level of β-catenin-mediated transcriptional activation.[4]
-
Western Blotting: To confirm target engagement, cells are treated with BRD0705 for various times and concentrations. Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies against phospho-GSK3α (Tyr279), total GSK3α, phospho-GSK3β (Tyr216), total GSK3β, and β-catenin.[2][4]
In Vivo Mouse Models
-
AML Xenograft Models: Immunocompromised mice (e.g., NSG) are engrafted with human AML cells. Once leukemia is established, mice are treated with vehicle or BRD0705 via oral gavage.[4][5] Disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood, and survival is recorded.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The brain-to-plasma ratio of BRD0705 has been determined to be 0.16, indicating its ability to cross the blood-brain barrier.[6] Dosing regimens in mouse models are often designed to maintain brain concentrations above the in vitro IC50 for a significant duration.[6]
Cross-Validation with Genetic Models
The concordance between the pharmacological effects of BRD0705 and the phenotypes observed in genetic models of GSK3α manipulation provides strong evidence for its on-target activity.
| Genetic Model | Key Phenotype | Corresponding BRD0705 Result | Implication |
| GSK3α Knockdown in AML cells | Promotes myeloid differentiation | Induces myeloid differentiation | Validates GSK3α as a therapeutic target in AML |
| Fmr1 knockout mouse (Fragile X model) | Exaggerated mGluR-dependent long-term depression (LTD) and increased protein synthesis | Corrects exaggerated LTD and normalizes protein synthesis | GSK3α is a key downstream effector in the pathophysiology of Fragile X syndrome |
| Ctnnb1 heterozygous mouse (CTNNB1 syndrome model) | Cognitive deficits | Rescues cognitive phenotypes | GSK3α inhibition may be a therapeutic strategy for certain neurodevelopmental disorders |
The logical relationship between genetic and pharmacological perturbation can be visualized as follows:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome | EMBO Molecular Medicine [link.springer.com]
A Comparative Guide to the Phenotypic Differences Between GSK3α and GSK3β Inhibition
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] In mammals, GSK3 exists as two isoforms, GSK3α and GSK3β, encoded by separate genes.[2] These isoforms are highly homologous, sharing 98% identity within their kinase domains, but differ in their N- and C-termini.[2][3][4][5] Despite their structural similarity, mounting evidence from genetic knockout models and, more recently, isoform-selective inhibitors reveals that GSK3α and GSK3β have distinct, non-redundant, and sometimes opposing functional roles.
This guide provides an objective comparison of the phenotypic outcomes of inhibiting GSK3α versus GSK3β, supported by experimental data, to aid researchers and drug development professionals in dissecting the specific functions of these two crucial kinases.
Summary of Key Phenotypic Differences
Inhibition or genetic deletion of GSK3α and GSK3β leads to markedly different outcomes across various biological contexts. While GSK3β has been more extensively studied, the specific roles of GSK3α are becoming increasingly clear.
| Feature | GSK3α Inhibition/Knockout | GSK3β Inhibition/Knockout | Key References |
| Embryonic Development | Viable; mice show only minor defects in hepatic glycogen metabolism.[6] | Embryonically lethal due to liver degeneration and failed heart development.[6][7][8] | [6][7][8] |
| Mouse ESC Fate | Promotes differentiation toward neural lineages.[6][9][10] | Sufficient to maintain embryonic stem cell (ESC) self-renewal.[6][9][10] | [6][9][10] |
| Wnt/β-catenin Signaling | Lower affinity for β-catenin; selective inhibition does not robustly stabilize β-catenin.[6][11] | Stronger affinity for and ability to phosphorylate β-catenin; inhibition is sufficient to activate the pathway.[6] | [6][11] |
| Insulin (B600854) Signaling | Less critical for muscle glycogen synthase activation.[12] | The major isoform regulating muscle glycogen synthase in response to insulin.[12] | [12] |
| Neuronal Development | Promotes the transformation of radial progenitors to intermediate progenitor cells (IPCs).[8][13] | Prevents the transformation of radial progenitors to IPCs and the generation of upper-layer cortical neurons.[8][13] | [8][13] |
| Cancer (Prostate) | Silencing inhibits proliferation, survival, and tumor growth.[7][14] | Silencing does not affect prostate cancer cell proliferation or survival in vivo.[7][14] | [7][14] |
| Cancer (AML) | Selective inhibition suppresses tumorigenesis and promotes differentiation.[11][15] | Dual inhibition can increase self-renewal of leukemia initiating cells via β-catenin.[15] | [11][15] |
| Fragile X Syndrome | Selective inhibition corrects aberrant protein synthesis, seizures, and cognitive deficits in a mouse model.[16][17] | Selective inhibition is not effective in correcting Fragile X syndrome phenotypes.[16][17] | [16][17] |
Core Signaling Pathways: Isoform-Specific Roles
GSK3α and GSK3β are central nodes in critical signaling pathways. Their differential involvement is a primary source of the distinct phenotypes observed upon their inhibition.
Wnt/β-catenin Signaling
In the canonical Wnt pathway, GSK3's role is to phosphorylate β-catenin as part of a "destruction complex," targeting it for degradation.[6][18] Wnt signaling inhibits this complex, allowing β-catenin to accumulate, enter the nucleus, and activate target gene transcription.[18] Experimental evidence indicates that GSK3β is the dominant isoform in this process.[6] GSK3β has a stronger affinity for β-catenin and is more potent in its phosphorylation compared to GSK3α.[6] Consequently, selective inhibition of GSK3β is sufficient to stabilize β-catenin and activate Wnt signaling, a key mechanism for maintaining mouse ESC self-renewal.[6][9] Selective inhibition of GSK3α does not produce this effect.[11]
Insulin/PI3K-Akt Signaling
The insulin signaling pathway negatively regulates GSK3 activity. Upon insulin binding, a cascade involving PI3-kinase and AKT is activated. Active AKT phosphorylates GSK3α at Serine 21 (S21) and GSK3β at Serine 9 (S9), leading to their inactivation.[4][12] This inactivation is crucial for downstream metabolic effects, such as the dephosphorylation and activation of glycogen synthase (GS).[12] Studies using knockin mice have conclusively shown that the inactivation of GSK3β, rather than GSK3α, is the primary route by which insulin activates muscle glycogen synthase.[12] This is partly explained by the four-fold higher expression of GSK3β compared to GSK3α in murine skeletal muscle.[12]
Quantitative Comparison: Isoform-Selective Inhibitors
The development of isoform-selective small molecule inhibitors has been instrumental in deconvoluting the specific functions of GSK3α and GSK3β.[16] These tools allow for acute chemical inhibition, providing distinct insights compared to genetic knockout studies, which can be confounded by developmental compensation or scaffolding functions of the kinase protein.[6]
| Compound | Target Selectivity | IC50 (GSK3α) | IC50 (GSK3β) | Fold Selectivity (α vs β) | Key Application/Finding | Reference |
| BRD0705 | GSK3α-selective | 45 nM | 350 nM | ~8-fold | Corrects Fragile X Syndrome phenotypes in mice.[17] | [15] |
| BRD3731 | GSK3β-selective | >10 µM | 280 nM | >35-fold | Used as a control to show GSK3β inhibition does not rescue Fragile X phenotypes. | [16][17] |
| Compound 14d | GSK3α-selective | 15 nM | 1,200 nM | ~80-fold | Identified as a highly selective "scorpion shaped" inhibitor. | [19] |
| CHIR-99021 | Dual Inhibitor | 6.7 nM | 10 nM | ~1.5-fold | Potent dual inhibitor used to maintain ESC self-renewal. | [20] |
Experimental Protocols
Discerning the effects of GSK3α versus GSK3β inhibition relies on precise experimental techniques to measure kinase activity and the phosphorylation status of downstream substrates.
In Vitro Kinase Assay for GSK3 Activity
This protocol measures the direct ability of GSK3α or GSK3β to phosphorylate a substrate peptide in a cell-free system. It is ideal for screening inhibitor potency and selectivity (e.g., determining IC50 values).
Materials:
-
Recombinant human GSK3α or GSK3β enzyme
-
GSK Substrate Peptide (e.g., a pre-phosphorylated peptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
Dithiothreitol (DTT)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay System (Promega)
-
Test inhibitors (e.g., BRD0705, BRD3731) dissolved in DMSO
-
P81 phosphocellulose paper or microplate luminometer
Methodology (Radiometric):
-
Prepare a reaction mixture containing Kinase Assay Buffer, DTT, and the GSK substrate peptide.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Add the recombinant GSK3α or GSK3β enzyme to initiate the reaction.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-45 minutes).[21]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and plot the data to determine the IC50 value.
Methodology (Luminescence - ADP-Glo™):
-
Set up the kinase reaction in a 384-well plate with buffer, enzyme, substrate, and inhibitor.[22]
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature or 30°C for 60 minutes.[22]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[22]
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.[22]
-
Read the luminescence on a microplate reader. The signal correlates directly with kinase activity.[22]
Western Blotting for Phosphorylated Substrates
This method assesses the activity of GSK3 within a cellular context by measuring the phosphorylation of its known substrates. It is a critical tool for confirming the on-target effects of selective inhibitors in cells or tissues.
Materials:
-
Cell or tissue lysates treated with selective GSK3 inhibitors or vehicle.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-phospho-β-catenin (Ser33/Ser37/Thr41)
-
Anti-phospho-Glycogen Synthase (Ser641)
-
Anti-phospho-Tau (various sites)
-
Antibodies for total protein levels (e.g., anti-β-catenin, anti-GS) and loading controls (e.g., anti-β-actin, anti-GAPDH).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-β-catenin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal or a loading control. A decrease in the phospho-signal indicates inhibition of GSK3 activity.[6]
References
- 1. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 4. GSK-3: Functional Insights from Cell Biology and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discrete functions of GSK3α and GSK3β isoforms in prostate tumor growth and micrometastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Roles of Glycogen Synthase Kinase 3 Subtypes Alpha and Beta in Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate. [escholarship.org]
- 10. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Differential Roles of Glycogen Synthase Kinase 3 Subtypes Alpha and Beta in Cortical Development [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 17. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Identification of glycogen synthase kinase-3 inhibitors with a selective sting for glycogen synthase kinase-3α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. article.imrpress.com [article.imrpress.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
Comparative Guide to a Luciferase Reporter Assay for β-Catenin Activity: Performance of BRD0705 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GSK3α-selective inhibitor, BRD0705, with other established modulators of the Wnt/β-catenin signaling pathway. The central focus is the Luciferase TCF/LEF reporter assay, a cornerstone for quantifying β-catenin transcriptional activity. This document outlines the distinct performance of BRD0705 and offers detailed experimental data and protocols to assist researchers in selecting the appropriate tools for their Wnt signaling studies.
Introduction to Wnt/β-Catenin Signaling and its Modulation
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation is implicated in numerous diseases, including cancer. A key event in this pathway is the stabilization of β-catenin, which then translocates to the nucleus and complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression.
Small molecule modulators are invaluable for dissecting and therapeutically targeting this pathway. These compounds often target key regulatory proteins. BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Unlike pan-GSK3 inhibitors, which target both GSK3α and GSK3β, BRD0705 offers a more nuanced approach to studying the distinct roles of these paralogs. This guide compares BRD0705 to three well-characterized Wnt pathway modulators:
-
CHIR99021 : A potent pan-GSK3 inhibitor that robustly activates Wnt/β-catenin signaling by preventing β-catenin degradation.
-
XAV939 : An inhibitor of Tankyrase 1 and 2 (TNKS1/2), leading to the stabilization of Axin and subsequent degradation of β-catenin, thus inhibiting the pathway.
-
IWR-1 : Another inhibitor that stabilizes Axin, promoting the assembly of the β-catenin destruction complex and thereby suppressing Wnt signaling.
Performance Comparison in TCF/LEF Luciferase Reporter Assays
The TCF/LEF luciferase reporter assay (commonly known as the TOPFlash assay) is a widely used method to measure the transcriptional activity of β-catenin. The assay utilizes a reporter construct where the luciferase gene is under the control of TCF/LEF binding sites. Activation of the Wnt pathway leads to an increase in luciferase expression and a quantifiable light signal.
A key finding is that selective inhibition of GSK3α by BRD0705 does not lead to the stabilization of β-catenin and subsequent activation of TCF/LEF-mediated transcription. This is in stark contrast to pan-GSK3 inhibitors like CHIR99021.
Table 1: Quantitative Comparison of Wnt/β-Catenin Pathway Modulators in TCF/LEF Luciferase Reporter Assays
| Compound | Target(s) | Mechanism of Action | Effect on TCF/LEF Reporter | Potency (IC50/EC50) | Typical Concentration Range |
| BRD0705 | GSK3α (selective) | Selective inhibition of GSK3α | No activation of β-catenin-induced transcription.[1] | IC50 (GSK3α): 66 nM[2] | 10-40 µM (for cellular assays)[2] |
| CHIR99021 | GSK3α and GSK3β | Pan-inhibition of GSK3 | Strong activation | EC50: 3.19 µM (for Brachyury induction)[3] | 1-10 µM[3][4] |
| XAV939 | Tankyrase 1/2 | Stabilization of Axin | Inhibition of Wnt-stimulated activity | IC50: 4 nM (TNKS2), 11 nM (TNKS1)[5] | 0.1-20 µM[6] |
| IWR-1 | Tankyrase 1/2 | Stabilization of Axin | Inhibition of Wnt-stimulated activity | IC50: ~180 nM (in Wnt3a expressing L-cells)[7] | 0.01-10 µM[8] |
Visualizing the Mechanisms and Workflow
To better understand the interactions and experimental processes, the following diagrams have been generated using Graphviz.
Wnt/β-Catenin Signaling Pathway and Points of Intervention
Caption: Wnt/β-catenin signaling and inhibitor action points.
Experimental Workflow for TCF/LEF Luciferase Reporter Assay
Caption: Workflow for the TCF/β-catenin luciferase reporter assay.
Detailed Experimental Protocol: TCF/LEF Dual-Luciferase Reporter Assay
This protocol is optimized for HEK293T cells in a 96-well format to compare the effects of BRD0705 and its alternatives on Wnt/β-catenin signaling.
Materials
-
Cell Line: HEK293T cells
-
Plasmids:
-
TCF/LEF Firefly Luciferase Reporter (e.g., M50 Super 8xTOPFlash)
-
Renilla Luciferase control vector (e.g., pRL-TK)
-
-
Reagents:
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine 2000)
-
BRD0705, CHIR99021, XAV939, IWR-1 (dissolved in DMSO)
-
Recombinant Wnt3a protein (optional, for testing inhibitors)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer with dual injectors
-
Procedure
Day 1: Cell Seeding
-
Culture HEK293T cells until they reach 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 10⁴ cells per well in a 96-well plate.[8]
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare the transfection mix in sterile tubes.
-
In one tube, dilute 100 ng of TOPFlash plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.[8]
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.[8]
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the transfection complex to each well.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of BRD0705, CHIR99021, XAV939, and IWR-1 in DMEM. Ensure the final DMSO concentration does not exceed 0.5%.
-
For activators (BRD0705, CHIR99021):
-
Aspirate the transfection medium.
-
Add 100 µL of medium containing the desired concentration of the compound or vehicle control (DMSO).
-
-
For inhibitors (XAV939, IWR-1):
-
Incubate for 16-24 hours.
Day 4: Cell Lysis and Luciferase Measurement
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Aspirate the medium from the wells and wash once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on a shaker.[8]
-
Transfer the lysate to a white, opaque 96-well assay plate.
-
Using a luminometer, measure the Firefly luciferase activity, followed by the Renilla luciferase activity, according to the assay system manufacturer's protocol.
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the corresponding Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This corrects for variations in transfection efficiency and cell number.
-
Fold Change Calculation:
-
For activators, calculate the fold change in RLU relative to the vehicle-treated control.
-
For inhibitors, calculate the percent inhibition relative to the Wnt-activated vehicle control.
-
-
Dose-Response Curves: Plot the normalized RLU or percent inhibition against the log concentration of the compound to determine EC50 or IC50 values.
Conclusion
The Luciferase TCF/LEF reporter assay is a powerful tool for quantifying the activity of the Wnt/β-catenin signaling pathway. Experimental data clearly demonstrates that BRD0705, a selective GSK3α inhibitor, does not activate β-catenin-mediated transcription, distinguishing its mechanism from pan-GSK3 inhibitors like CHIR99021. This makes BRD0705 a valuable probe for investigating GSK3α-specific functions that are independent of the canonical Wnt/β-catenin pathway. In contrast, CHIR99021 remains a reliable tool for robust pathway activation, while XAV939 and IWR-1 are effective inhibitors for studies requiring suppression of Wnt signaling. This guide provides the necessary data and protocols for researchers to effectively utilize these compounds in their investigations of Wnt signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Pan-GSK3 vs. Selective Inhibitors: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the comparative efficacy and selectivity of pan-GSK3 and selective inhibitors, supported by experimental data and detailed protocols to guide researchers in their drug development endeavors.
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] It exists in two isoforms, GSK3α and GSK3β, which share high homology in their kinase domains.[3] Dysregulation of GSK3 activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, bipolar disorder, and cancer, making it a prime therapeutic target.[4][5]
This guide provides a comparative analysis of two major classes of GSK3 inhibitors: pan-inhibitors that target both GSK3α and GSK3β, and selective inhibitors with a preference for one isoform over the other. We will delve into their mechanisms of action, present quantitative data on their potency and selectivity, and provide detailed experimental protocols for their evaluation.
Data Presentation: A Head-to-Head Comparison of Inhibitor Potency
The selection of an appropriate GSK3 inhibitor is critical for both basic research and clinical applications. While pan-GSK3 inhibitors can elucidate the overall role of GSK3 signaling, isoform-selective inhibitors are crucial for dissecting the specific functions of GSK3α and GSK3β and for developing targeted therapies with potentially fewer off-target effects. The following tables summarize the inhibitory potency (IC50) of several widely used pan-GSK3 and selective inhibitors.
Table 1: Pan-GSK3 Inhibitor Potency
| Inhibitor | Target(s) | IC50 (nM) | Mechanism |
| CHIR-99021 | GSK3α / GSK3β | 10 / 6.7[1][2] | ATP-competitive |
| BIO (GSK-3 Inhibitor IX) | GSK3α / GSK3β | 5[1] | ATP-competitive |
| SB 216763 | GSK3α / GSK3β | 34.3[1] | ATP-competitive |
| Kenpaullone | GSK3β | 23[1] | ATP-competitive |
Table 2: Selective GSK3 Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Mechanism |
| Tideglusib | GSK3β | 5[1] | Non-ATP-competitive[6] |
| COB-187 | GSK3α / GSK3β | 22 / 11[5] | Not specified |
| ML320 | GSK3β | 10-30[4] | Not specified |
Table 3: Kinase Selectivity Profile of CHIR-99021
A critical aspect of any kinase inhibitor is its selectivity. CHIR-99021 is widely regarded as a highly selective pan-GSK3 inhibitor.[1][2] The following table, compiled from multiple sources, illustrates its inhibitory activity against a panel of other kinases, demonstrating its high degree of selectivity for GSK3.
| Kinase | % Inhibition at 10 µM |
| GSK3α | 99.9[7] |
| GSK3β | 99.9[7] |
| CDK2/CycA2 | 79.3[7] |
| CDK5 | 51.2[7] |
| BRAF | 53.8[7] |
| PLK1 | 59.2[7] |
| Many other kinases | <50%[4] |
Key Signaling Pathways Involving GSK3
To understand the functional consequences of GSK3 inhibition, it is essential to visualize its role in key signaling pathways.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key assays used to characterize GSK3 inhibitors.
In Vitro GSK3β Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kits like the GSK3β Kinase Assay Kit from BPS Bioscience and the ADP-Glo™ Kinase Assay from Promega.[8][9]
Objective: To measure the enzymatic activity of GSK3β and determine the IC50 of an inhibitor.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.4)
-
Test inhibitor (dissolved in DMSO)
-
Luminescence-based detection reagent (e.g., Kinase-Glo® or ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[9]
-
In a white microplate, add the diluted inhibitor or vehicle (for control wells).
-
Add the GSK3β enzyme to all wells except the "no enzyme" control.
-
Add the GSK3 substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9]
-
Stop the reaction and measure the remaining ATP (Kinase-Glo®) or the produced ADP (ADP-Glo™) by adding the detection reagent according to the manufacturer's instructions.[8][9]
-
Incubate at room temperature for the recommended time (e.g., 10-15 minutes).
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot Analysis of GSK3β Phosphorylation and β-catenin Accumulation
Objective: To assess the cellular activity of a GSK3 inhibitor by measuring the phosphorylation of GSK3β at Serine 9 (an inhibitory mark) and the accumulation of total β-catenin.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse anti-GSK3β (total)
-
Rabbit anti-β-catenin
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the GSK3 inhibitor or vehicle for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-GSK3β and β-catenin to the total GSK3β and the loading control, respectively.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel GSK3 inhibitors.
Conclusion
The choice between a pan-GSK3 inhibitor and a selective inhibitor depends heavily on the research question or therapeutic goal. Pan-inhibitors like CHIR-99021, with its high potency and selectivity against the broader kinome, are excellent tools for studying the overall consequences of GSK3 inhibition.[1][2] However, the development of isoform-selective inhibitors is a burgeoning field, driven by the need to dissect the distinct roles of GSK3α and GSK3β and to develop more targeted therapies with improved safety profiles. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the selection and characterization of GSK3 inhibitors for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-BRD0705: A Procedural Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of (Rac)-BRD0705, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent kinase inhibitor, all waste containing this compound must be treated as hazardous chemical waste.
While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, this guide outlines a comprehensive disposal protocol based on general best practices for hazardous chemical waste management in a laboratory setting.
Key Compound Data
For safe handling and accurate waste identification, a summary of key quantitative data for BRD0705 is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O | [1][2] |
| Molecular Weight | 321.42 g/mol | [1][3] |
| IC₅₀ for GSK3α | 66 nM | [3] |
| IC₅₀ for GSK3β | 515 nM | [3] |
| Solubility in DMSO | ≥ 250 mg/mL | [1] |
Step-by-Step Disposal Protocol
The following procedures detail the safe disposal of this compound in various forms. These steps are critical for minimizing exposure and preventing environmental contamination.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Segregation and Containment
Proper segregation of waste streams is fundamental to safe and compliant disposal.
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, into a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container is securely capped when not in use.[5]
-
Labeling and Storage
Accurate labeling and proper storage of hazardous waste are critical for safety and regulatory compliance.
-
Labeling:
-
Storage:
Disposal Procedure
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Do Not:
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or highly concentrated spills, contact your institution's EHS department immediately.
-
Cleanup:
-
For solid spills, carefully scoop or sweep the material to avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
-
Collect Waste: Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all decontamination materials as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling (Rac)-BRD0705
(Rac)-BRD0705 is a potent, orally active GSK3α inhibitor intended for research use only.[1][2][3] As with any active chemical compound, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides detailed procedures for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) required when handling this compound is outlined below. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.[4][5]
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | ANSI Z87.1-compliant, with side shields.[4][6] |
| Chemical Splash Goggles | Required when there is a risk of splashing, such as when preparing solutions or handling larger quantities (>1 liter).[6] | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or exothermic reactions.[4][7] | |
| Hand | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental contact.[4] Double-gloving is recommended for added protection. |
| Chemically Resistant Gloves | For prolonged contact or when handling concentrated solutions, select gloves with appropriate chemical resistance. Consult manufacturer's guides for specific recommendations.[7] | |
| Body | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned.[6] |
| Full-Length Pants | Trousers or skirts that cover the entire leg are mandatory. | |
| Closed-Toe Shoes | Footwear must cover the entire foot; open-toed shoes are not permitted in the laboratory.[6] | |
| Respiratory | Fume Hood | All work with solid (powder) this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Respirator | If work cannot be conducted in a fume hood, a NIOSH-approved respirator may be required. A formal respiratory protection program must be in place.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from receipt to experimental use.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Transport the sealed container to the designated laboratory area.
-
Don the appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the secondary container.
-
This compound is typically a solid.[8]
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
For long-term storage as a powder, -20°C is recommended.[9]
-
Solutions of the compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[2]
3. Preparation of Solutions:
-
All solution preparation must be performed within a certified chemical fume hood.
-
Before handling the solid compound, ensure all necessary equipment (balance, weigh paper, spatula, solvent, volumetric flasks) is inside the fume hood.
-
Wear appropriate PPE, including double nitrile gloves.
-
Carefully weigh the desired amount of the powdered compound. Avoid creating dust.
-
Add the solvent to the solid and mix gently until fully dissolved. Sonication may be used to aid dissolution.[1]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably a fume hood.
-
Ensure that all lab personnel in the vicinity are aware of the potential hazards.
-
Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.[10]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[11]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Types of Waste and Disposal Procedures:
-
Solid Waste:
-
Includes contaminated gloves, weigh paper, absorbent pads, and empty stock vials.
-
Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Sharps Waste:
-
Needles and syringes used to handle solutions of this compound must be disposed of in a designated sharps container.
-
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for handling and disposal of this compound.
References
- 1. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
